Product packaging for Carbanide;titanium(Cat. No.:CAS No. 125620-19-1)

Carbanide;titanium

Cat. No.: B13889780
CAS No.: 125620-19-1
M. Wt: 62.902 g/mol
InChI Key: NGHAJLKGHGJFDM-UHFFFAOYSA-N
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Description

Carbanide;titanium is an organotitanium compound identified by CAS numbers 125620-19-1 and 25483-56-1 . With a molecular formula of CH3Ti or related structures in complex forms, it represents a category of titanium-based reagents of interest in advanced chemical and materials research . The primary research value of organotitanium compounds like this compound lies in their potential as precursors or catalysts in the synthesis of novel inorganic materials and for studying reaction mechanisms in organometallic chemistry . These compounds can serve as model systems for investigating metal-carbon bonds and are instrumental in developing new catalytic processes and thin-film coatings in laboratory settings. Researchers exploring the synthesis of titanium carbide or other titanium-containing composites may utilize this compound as a molecular starting material due to its defined composition . Handling and Safety: This compound is intended for use by qualified laboratory and research professionals. Appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated environment, such as a fume hood. Important Notice: This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind . The information presented here is for descriptive purposes and does not constitute a specification. Researchers should consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Ti- B13889780 Carbanide;titanium CAS No. 125620-19-1

Properties

CAS No.

125620-19-1

Molecular Formula

CH3Ti-

Molecular Weight

62.902 g/mol

IUPAC Name

carbanide;titanium

InChI

InChI=1S/CH3.Ti/h1H3;/q-1;

InChI Key

NGHAJLKGHGJFDM-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Ti]

Origin of Product

United States

Synthetic Methodologies and Precursor Design in Titanium Carbon Compound Formation

Pioneering Synthesis Routes for Advanced Titanium-Carbon Structures

High-Temperature Solid-State Reactions and Carbothermal Reduction Processes

Carbothermal reduction of titanium dioxide is the most prevalent and economically significant industrial method for producing titanium carbide powder, valued for its simplicity and the use of low-cost, readily available precursors. mdpi.comacapublishing.com The process involves the high-temperature reaction of TiO2 with a carbon source, such as carbon black or graphite (B72142). acapublishing.commdpi.com Commercially, this synthesis is typically conducted at temperatures between 1700–2300°C for extended periods (10–24 hours) to ensure complete reaction. tsijournals.commdpi.commdpi.com

TiO2(s) + 3C(s) → TiC(s) + 2CO(g) nanografi.com

Research indicates that the reaction proceeds through several intermediate titanium oxides (Magnéli phases like Ti4O7, followed by Ti3O5 and Ti2O3) before the final formation of titanium oxycarbide (TiCxO1-x) and ultimately TiC. tsijournals.commdpi.comclemson.edu The kinetics of the reaction can be slow due to the limited contact area between the solid reactants. acapublishing.com To overcome this, strategies such as using high-surface-area TiO2 and ensuring intimate mixing of precursors are employed. tsijournals.com For instance, coating TiO2 particles with a carbon layer derived from the decomposition of propylene (B89431) (C3H6) has been shown to produce finer TiC particles with lower oxygen content at 1550°C. tsijournals.com Similarly, using precursors like metatitanic acid-sucrose or nano-sized TiO2-sucrose allows for the synthesis of mesoporous TiC nanoparticles with high specific surface area at temperatures around 1500°C. acapublishing.comresearchgate.net

Thermodynamic analysis shows that the process is more favorable under vacuum, which helps in the removal of CO gas, driving the reaction forward. tsijournals.commdpi.com Studies have successfully produced single-phase TiC powders at 1550°C in a vacuum environment. tsijournals.com

Parameters in Carbothermal Reduction of TiO₂

ParameterTypical Range/ValueEffect on SynthesisSource(s)
Temperature1500–2300°CHigher temperatures increase reaction rate and carburization. tsijournals.commdpi.commdpi.com
AtmosphereInert (Argon), VacuumVacuum facilitates CO removal, promoting the forward reaction. tsijournals.commdpi.com
Reaction Time2–24 hoursLonger times are needed for completion, especially at lower temperatures. tsijournals.commdpi.com
TiO₂:C Molar Ratio1:3 to 1:6Excess carbon can ensure complete reduction and prevent oxide formation. A 1:3 ratio is stoichiometrically ideal for TiC. tsijournals.comclemson.edu
Precursor IntimacyHigh (e.g., carbon-coated TiO₂, sol-gel)Improves contact area, lowers reaction temperature, and yields finer particles. tsijournals.comacapublishing.com

Solution-Phase and Hydrothermal Synthesis Techniques

Solution-phase and hydrothermal methods offer pathways to synthesize titanium-carbon composite materials at significantly lower temperatures than solid-state reactions. These techniques allow for greater control over the final product's morphology and crystal structure. nsf.gov

In hydrothermal synthesis, a titanium precursor, such as titanium isopropoxide or titanium butoxide, is heated in a solution with a carbon source (e.g., glucose, multiwalled carbon nanotubes) in an autoclave reactor. nsf.govuntan.ac.idresearchgate.netrsc.org This process, conducted at temperatures typically around 160-180°C, results in increased pressure, facilitating the formation of crystalline titanium dioxide (TiO2) particles on the carbon support. nsf.govuntan.ac.idrsc.org The resulting materials are often TiO2-carbon composites rather than pure titanium carbide. nsf.govuntan.ac.idresearchgate.net Subsequent high-temperature treatment (calcination) can be used to further modify the material. untan.ac.id For example, TiO2-Activated Carbon composites have been synthesized by mixing titanium tetraisopropoxide (TTIP) and activated carbon, followed by hydrothermal treatment at 180°C for 12 hours and calcination at 500°C. untan.ac.id Parameters such as temperature, reaction time, and pH are crucial in controlling the properties of the synthesized particles, such as the crystal phase (anatase/rutile) and size. nsf.gov

Sol-gel methods also provide a route to creating highly mixed precursors for subsequent carbothermal reduction. tsijournals.comrsc.org For example, tetrabutyl titanate can be hydrolyzed to form a titanium gel, which is then mixed with a carbon source like sucrose. tsijournals.comrsc.org This ensures an intimate, molecular-level mixing of the titanium and carbon sources, which can lower the temperature required for carbide formation compared to conventional methods using powder mixtures. tsijournals.com

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Strategies

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are primarily used to produce thin films and hard coatings of titanium carbide, which are valued for their exceptional hardness and wear resistance. diva-portal.orgrichterprecision.comaip.org

TiCl4(g) + CH4(g) → TiC(s) + 4HCl(g) nanografi.com

Another process, known as moderate temperature (MT-CVD), operates at 750-900°C and uses acetonitrile (B52724) (CH3CN) as a single-source precursor for both carbon and nitrogen, allowing for the deposition of titanium carbonitride (Ti(C,N)) films. diva-portal.org CVD is particularly effective for creating thick, highly adhesive coatings. richterprecision.com

PVD encompasses a group of techniques where a solid material is vaporized in a vacuum environment and then deposited onto a substrate. diva-portal.org Ion-plasma PVD methods are used to synthesize composite nanostructured coatings based on titanium carbide. aip.orgaip.org In this process, a titanium target is sputtered or evaporated in the presence of a reactive carbon-containing gas. The properties of the resulting TiC film, including its stoichiometry, can be controlled by adjusting process parameters like gas pressure and substrate temperature. researchgate.net PVD is advantageous as it can be performed at lower temperatures than CVD, making it suitable for a wider range of substrate materials. diva-portal.org

Self-Propagating High-Temperature Synthesis (SHS) and Combustion Synthesis Approaches

Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a powerful technique for producing materials like titanium carbide by harnessing the heat generated from highly exothermic reactions. tsijournals.commdpi.comism.ac.ru The process involves initiating a reaction in a compacted powder mixture of reactants (e.g., titanium and carbon) at one point. ias.ac.in Once started, a combustion wave propagates through the mixture, rapidly converting the reactants into the final product without the need for external furnace heating. tsijournals.comias.ac.in This method is characterized by high process rates, high temperatures (800–4500°C), and the production of high-purity products as volatile impurities are often vaporized. ism.ac.ru

The direct reaction between titanium and carbon is highly exothermic:

Ti(s) + C(s) → TiC(s) + ΔH

A significant advantage of SHS is its speed and low energy consumption. tsijournals.com However, a drawback can be the high cost of pure metallic titanium powder. tsijournals.com To make the process more economical, SHS can be coupled with metallothermic reactions, where a metal oxide is reduced simultaneously. For example, TiO2 can be reacted with a reducing agent like magnesium (Mg) or aluminum (Al) in the presence of carbon. tsijournals.comijcce.ac.irresearchgate.net The heat from the metallothermic reaction helps sustain the synthesis of TiC. ijcce.ac.irresearchgate.net The addition of inert salts like sodium chloride (NaCl) can help control the reaction and prevent particle agglomeration, leading to finer powders. acapublishing.com

Recent variations include applying pressure and shear deformation during the SHS process, which can influence the grain size and morphology of the resulting TiC powder. researchgate.net

Comparison of SHS Reactant Systems for TiC Synthesis

Reactant SystemDescriptionAdvantagesDisadvantagesSource(s)
Ti + CDirect combustion of elemental powders.High purity, simple system.High cost of pure Ti powder. tsijournals.commdpi.com
TiO₂ + Mg + CMagnesiothermic reduction coupled with carbide formation.Uses cheaper TiO₂ precursor.Requires post-synthesis leaching to remove MgO byproduct. tsijournals.comijcce.ac.irresearchgate.net
TiO₂ + Al + CAluminothermic reduction coupled with carbide formation.Uses cheaper TiO₂ precursor.Requires removal of Al₂O₃ byproduct. ijcce.ac.irresearchgate.net
Ti + C + PTFEUses Polytetrafluoroethylene as a chemical activator.Enables lower-temperature combustion (e.g., 530°C) and produces nano-sized particles.Introduction of fluorine-containing compounds. tsijournals.commisis.ru

Electrochemical Synthesis and Anodization Methods

Electrochemical synthesis in molten salts provides a direct, low-temperature route for producing titanium carbide and related compounds from metal oxides. mdpi.com This method typically involves the electro-deoxidation (electrolysis) of a cathode made from a mixture of titanium dioxide (TiO2) and a carbon source within a molten salt electrolyte, such as calcium chloride (CaCl2) or a mixture of NaCl-CaCl2. google.comnih.gov The process is conducted at temperatures between 700-1000°C, which is significantly lower than conventional carbothermal reduction. mdpi.comgoogle.com

In this process, the TiO2/carbon composite cathode is subjected to a voltage, and the oxygen ions are removed from the titanium oxide and discharged at an inert anode (typically graphite), while the titanium reacts with the adjacent carbon to form TiC. google.com The reduction of TiO2 proceeds through several intermediate oxides before forming the final product. nih.gov This technique has been successfully used to prepare titanium oxycarbide (TiCxOy) and can be adapted to synthesize complex carbides by using mixed oxide precursors. mdpi.com For example, Ti3AlC2 has been synthesized from titanium-rich slag, Al2O3, and carbon mixtures in molten salts. researchgate.net The key advantages of this method are the lower reaction temperatures, shorter process times, and the ability to use inexpensive raw materials like high-titanium slag. mdpi.comgoogle.com

Reactive Ballistic Deposition for Low-Temperature Synthesis

Reactive Ballistic Deposition (RBD) is a specialized low-temperature technique for synthesizing porous, high-surface-area films. While more commonly applied to oxides, the principles can be extended to carbides. The process involves the line-of-sight deposition of a metal, such as titanium, in a vacuum chamber that contains a low partial pressure of a reactive gas. acs.org In the context of carbide synthesis, this would involve a carbon-containing gas. The titanium atoms ballistically travel and react upon contact with the substrate and the reactive gas, forming a porous film composed of separated filaments. The stoichiometry and morphology of the resulting film are highly dependent on growth conditions like substrate temperature and the partial pressure of the reactive gas. acs.org This method is particularly suited for creating materials with high surface area for applications in catalysis or sensing. acs.org

Advanced Precursor Chemistry and Design for Targeted Architectures

The synthesis of titanium-carbon compounds with tailored properties is critically dependent on the sophisticated design of precursor materials and the precise control of reaction conditions. Advanced precursor chemistry allows for the manipulation of the final material's architecture at the nanoscale, leading to enhanced performance in various applications.

Organometallic Titanium Precursors and Carbon Sources

The use of organometallic titanium precursors offers a route to synthesizing titanium carbide films at remarkably low temperatures, a significant advantage over traditional high-temperature methods. osti.govillinois.edu One such precursor, tetraneopentyltitanium, Ti[CH₂C(CH₃)₃]₄, has been successfully employed in metal-organic chemical vapor deposition (MOCVD) to produce thin films of titanium carbide at approximately 150°C. osti.govillinois.edu This low-temperature synthesis is possible because the organometallic precursor is volatile and thermolyzes at a lower temperature. osti.govillinois.edu An improved synthesis method for tetraneopentyltitanium involves the reaction of Ti(OCH₂CH₃)₄ with four equivalents of LiCH₂C(CH₃)₃ in pentane, followed by sublimation. osti.gov This organometallic approach opens up the possibility of depositing TiC films on thermally sensitive substrates like polymers and low-melting metals. illinois.edu

The choice of carbon source is equally critical in determining the characteristics of the final titanium-carbon compound. A wide array of carbon sources have been investigated, ranging from traditional materials like carbon black and graphite to more advanced forms such as carbon nanotubes (CNTs), carbon fibers, activated carbon, and graphene. acapublishing.comresearchgate.netmdpi.com The use of different carbon sources can influence the morphology and properties of the resulting titanium carbide. For instance, nanocrystalline TiC has been synthesized from titanium powders and various carbon sources including carbon fibers, carbon nanotubes, and activated carbon through mechanical alloying. acapublishing.com

Organic compounds also serve as effective carbon sources. acapublishing.com For example, stearic acid has been utilized in conjunction with carbon nanotubes in mechanical alloying to produce nanosized titanium carbide. mdpi.com Other organic precursors like furfuryl alcohol and methylcellulose (B11928114) have also been employed in carbothermal reduction processes. acapublishing.com The pyrolysis of polymeric precursors formed from the hydrolysis of a Ti(O-n-C₄H₉)₄/furfuryl alcohol mixture has been shown to produce titanium carbide at a lower temperature (1150°C) compared to conventional carbothermal reduction. acapublishing.com

The following table summarizes various organometallic titanium precursors and carbon sources used in the synthesis of titanium-carbon compounds.

Precursor/Carbon Source CategorySpecific ExampleSynthesis MethodKey FindingReference
Organometallic Ti Precursor TetraneopentyltitaniumMOCVDEnables low-temperature (150°C) deposition of TiC films. osti.govillinois.edu
Traditional Carbon Source Carbon BlackCarbothermal ReductionCommonly used in commercial production due to low cost. acapublishing.com
Advanced Carbon Source Carbon NanotubesMechanical AlloyingCan be used to form nanosized TiC in situ. mdpi.com
Organic Carbon Source Furfuryl AlcoholPyrolysis of Polymeric PrecursorLowers the formation temperature of TiC compared to conventional methods. acapublishing.com
Organic Carbon Source Stearic AcidMechanical AlloyingActs as both a process control agent and a carbon source. mdpi.com

Role of Templates and Surfactants in Controlled Synthesis

Templates play a crucial role in directing the formation of titanium carbide with specific morphologies. The "carbon-template-growth" mechanism is a prominent example, where the carbon source itself acts as a template for the growth of TiC. researchgate.net In this process, which often occurs in molten salt synthesis, titanium dissolves in the molten salt and then deposits onto the surface of the carbon source. researchgate.net The formation of TiC proceeds from the surface of the carbon template inwards, allowing the final product to retain the shape of the original carbon source. researchgate.net

This templating effect has been demonstrated with various carbon morphologies. For instance, when nano-sized carbon black is used, the resulting TiC particles are equiaxed with a grain size of 10–20 nm. researchgate.net When carbon nanotubes or carbon fibers are used as templates, a shell layer of TiC forms along their outer surfaces. researchgate.net Similarly, using graphene as a template results in flake-shaped TiC. researchgate.net This template-driven approach provides a powerful tool for creating titanium carbide nanostructures with controlled shapes and dimensions. researchgate.net

While the provided sources focus heavily on the role of templates, the use of surfactants in the synthesis of nanomaterials is a well-established strategy for controlling particle size and preventing agglomeration. Although not explicitly detailed for "Carbanide;titanium" in the provided results, surfactants would function by adsorbing to the surface of the growing nanoparticles, thereby stabilizing them and influencing their final morphology.

Reaction Kinetics and Mechanistic Pathways During Synthesis

Understanding the reaction kinetics and mechanistic pathways is fundamental to optimizing the synthesis of titanium-carbon compounds, enabling control over the final product's properties.

Elucidating Nucleation and Growth Mechanisms

The nucleation and growth of titanium carbide are complex processes influenced by factors such as stoichiometry and reaction conditions. In self-propagating high-temperature synthesis (SHS), the initial nucleation of highly substoichiometric TiCₓ results in the formation of octahedral grains, as the (111) surfaces are stable under these conditions. researchgate.net As the stoichiometry of TiCₓ increases, the free energy of the (111) surfaces also increases. researchgate.net This leads to a gradual decrease in the area of the (111) surfaces and the exposure of the (100) surfaces, causing the grain shape to evolve into a truncated-octahedron. researchgate.net

Further increases in stoichiometry and temperature (above approximately 1800°C) can cause the (100) surfaces to become rounded. researchgate.net These rounded regions then grow and coalesce, ultimately leading to a nearly spherical grain shape. researchgate.net This demonstrates a clear link between the reaction progress and the morphological evolution of the TiC grains.

In molten salt synthesis, the growth mechanism is often described as "template growth," where titanium dissolves and reacts on the surface of the carbon source. researchgate.net In situ atomic-scale observations have also provided insights into the homoepitaxial Frank–van der Merwe atomic layer growth mechanism of TiC single adlayers on Ti₃C₂ MXene surfaces. osti.gov This process, activated by thermal exposure and electron-beam irradiation, leads to the formation of new 2D materials like Ti₄C₃ and Ti₅C₄. osti.gov

The table below outlines the evolution of TiCₓ grain morphology with increasing stoichiometry during SHS.

Stoichiometry (x)Dominant Crystal SurfacesGrain Morphology
Low (substoichiometric)(111)Octahedron
Increasing(111) and (100)Truncated-Octahedron
HighRounded (100)Close-to-Sphere

Phase Transformation Dynamics and Intermediate Species Formation

The initial step involves the reduction of TiO₂ to lower titanium oxides, often referred to as Magnéli phases (TiₙO₂ₙ₋₁). acapublishing.commdpi.com This is followed by the formation of titanium suboxides such as Ti₃O₅ and Ti₂O₃. mdpi.comresearchgate.net The exact pathway can depend on the specific precursors and reaction conditions. For instance, in the carbothermal reduction of a titania/carbon black mixture, the sequence observed is the reduction of TiO₂ to Ti₂O₃ via an unidentified phase, followed by the further reduction of Ti₃O₅ to Ti₂O₃. researchgate.net

Following the formation of these suboxides, a titanium oxycarbide (TiCₓOᵧ) phase emerges. mdpi.comresearchgate.net This intermediate species is then further purified towards the final titanium carbide (TiC) product. researchgate.net The formation of TiCₓOᵧ can occur through different routes. For example, when using a carbon-coated titania precursor, an initial TiCₓOᵧ phase forms at around 1000°C from the uniformly coated pyrolytic carbon, with additional TiCₓOᵧ forming from Ti₃O₅ as the temperature increases. researchgate.net The rate of carbide formation is primarily controlled by the diffusion of carbon. mdpi.com

The following table presents the activation energies for different steps in the carbothermal reduction of TiO₂.

Reaction StepPrecursor SystemActivation Energy (kJ/mol)
Formation of Ti₂O₃ (from Ti₃O₅)Titania/Carbon Black Mixture415.6
Formation of TiCₓOᵧ (from Ti₂O₃)Titania/Carbon Black Mixture264.3
Formation of additional TiCₓOᵧCarbon-Coated Titania278.1

Influence of Process Parameters on Material Purity and Morphology

The purity and morphology of the final titanium-carbon compound are highly sensitive to various process parameters, including temperature, reaction time, and the nature of the precursors. acapublishing.commdpi.com In carbothermal reduction, higher temperatures and longer reaction times generally facilitate the formation of carbides by promoting carbon diffusion. mdpi.com For instance, the carburization rate of a reduced product was found to increase significantly with both time and temperature, rising from 18.37% to 36.09% over 8 hours at 1400°C, and from 51.43% to 77.57% over the same duration at 1500°C. mdpi.com

The characteristics of the starting materials also play a crucial role. The use of anatase TiO₂ was found to have no accelerating effect on reaction kinetics compared to rutile, while the grain size of the rutile grades only had an effect at high temperatures. acapublishing.com However, using a more reactive precursor, such as carbon-coated titania, can lead to the formation of TiC at lower temperatures compared to a simple mixture of titania and carbon black. researchgate.net

In thermal plasma treatment, process parameters like the feeding speed of the precursor powder can influence the microstructure of the resulting TiC particles. researchgate.net An increase in feeding speed can lead to a transformation from a typical dendrite structure to a cellular structure during solidification. researchgate.net This is attributed to a decrease in the heat absorbed from the plasma torch, which in turn reduces constitutional undercooling and improves the stability of the solidified interface. researchgate.net By optimizing these parameters, it is possible to obtain TiC powders with high sphericity and a uniform distribution. researchgate.net

The table below summarizes the effect of key process parameters on the properties of titanium carbide.

Process ParameterEffect on Purity/MorphologySynthesis MethodReference
Temperature Higher temperature increases the rate of carburization and promotes the formation of pure TiC.Carbothermal Reduction mdpi.com
Reaction Time Longer reaction times lead to a higher degree of carburization.Carbothermal Reduction mdpi.com
Precursor Reactivity More reactive precursors (e.g., carbon-coated titania) can lower the synthesis temperature.Carbothermal Reduction researchgate.net
Feeding Speed Affects the microstructure (dendritic vs. cellular) of TiC particles.Thermal Plasma Treatment researchgate.net

Green Chemistry Principles in Titanium-Carbon Synthesis

The synthesis of this compound, more commonly known as titanium carbide (TiC), is traditionally an energy-intensive process requiring high temperatures and often utilizing hazardous materials. nanotrun.com In alignment with the principles of green chemistry, recent research has focused on developing more sustainable, cost-effective, and environmentally benign methodologies for its production. These approaches prioritize energy efficiency, the use of safer and renewable precursors, and the minimization of hazardous byproducts.

Key green strategies in the synthesis of titanium carbide include mechanochemical processing, microwave-assisted carbothermal reduction, and the use of biomass as a carbon precursor. These methods represent a significant shift from conventional techniques, which typically involve the carbothermal reduction of titanium dioxide (TiO2) at temperatures between 1700-2100°C for extended periods. acapublishing.commdpi.com

Energy-Efficient Synthesis Routes

A primary focus of green chemistry is the reduction of energy consumption. greenchemistry-toolkit.org Traditional synthesis of TiC is a major drawback due to the high temperatures required. Greener alternatives aim to lower reaction temperatures and shorten processing times.

Mechanochemical Synthesis: This method utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions at ambient temperatures. nrel.gov This process can synthesize nanocrystalline TiC powder from inexpensive precursors, completely avoiding the high-temperature furnaces used in conventional methods. nrel.gov It significantly reduces energy consumption and can eliminate the generation of carbon monoxide (CO), a common byproduct of carbothermal reduction. nrel.gov Instead, the byproducts are often salts that can be leached out, and from which components may be recovered. nrel.gov

Microwave-Assisted Carbothermal Reduction: This technique employs microwave energy to heat the reactants. Compared to conventional heating, microwave heating can be more rapid and selective, leading to lower synthesis temperatures (e.g., around 1200°C) and significantly shorter reaction times. This results in considerable energy savings and the production of fine TiC powders.

Self-Propagating High-Temperature Synthesis (SHS): While this method involves high temperatures, it is considered an energy-saving technique because the reaction is exothermic and self-sustaining after an initial ignition. acapublishing.com The heat generated by the reaction itself drives the synthesis, reducing the need for continuous external energy input. mdpi.com

Comparison of Synthetic Methodologies for Titanium Carbide
MethodologyTypical TemperatureKey Green Chemistry AdvantagesReference
Conventional Carbothermal Reduction1700–2100 °CUtilizes low-cost precursors (TiO2, Carbon Black). acapublishing.commdpi.com
Mechanochemical SynthesisAmbient TemperatureDrastic reduction in energy consumption; eliminates CO gas byproduct; short processing time. nrel.gov
Microwave-Assisted Reduction~1200 °CLower reaction temperature and shorter time compared to conventional methods; energy savings.
Self-Propagating High-Temperature Synthesis (SHS)High (but self-sustaining)Energy-saving due to exothermic reaction; rapid processing. acapublishing.commdpi.com

Sustainable and Less Hazardous Precursors

Another core principle of green chemistry is the use of non-toxic, renewable raw materials. Research has explored replacing traditional carbon sources, like carbon black or graphite, with more sustainable alternatives.

Biomass as a Carbon Source: Various forms of biomass and carbonaceous organic materials can serve as effective carbon precursors for TiC synthesis. Sucrose has been successfully used in carbothermal reduction processes with nano-sized titanium dioxide, yielding high-quality TiC at temperatures around 1500°C. acapublishing.com Using biomass not only comes from a renewable source but can also lead to the formation of TiC at lower temperatures compared to using carbon black.

Alternative Titanium Sources: While titanium dioxide is abundant and relatively low-cost, some green methodologies explore other precursors. mdpi.com For instance, processes using titanium tetrachloride (TiCl4) exist, but this precursor is highly corrosive, posing significant handling and equipment challenges. mdpi.com The magnesiothermic reduction of TiO2 using magnesium as a reducing agent offers a pathway that can proceed at lower temperatures (e.g., 650°C), utilizing less toxic and cheap carbon sources like oxalic acid and citric acid. ijcce.ac.ir

Analysis of Precursor Materials in TiC Synthesis
Precursor TypeExample MaterialAssociated Synthesis MethodAdvantages/DisadvantagesReference
Titanium SourceTitanium Dioxide (TiO2)Carbothermal ReductionAdvantage: Low cost, widely available.
Titanium SourceTitanium Tetrachloride (TiCl4)Gas Phase ReactionDisadvantage: Highly corrosive and hazardous. mdpi.com
Carbon SourceCarbon Black / GraphiteConventional Carbothermal ReductionAdvantage: Effective and widely used. Disadvantage: Fossil fuel-derived. acapublishing.com
Carbon SourceSucrose / Methyl CelluloseLow-Temperature Carbothermal ReductionAdvantage: Renewable, can lower reaction temperatures. acapublishing.comresearchgate.net
Reducing AgentMagnesium (Mg)Magnesiothermic ReductionAdvantage: Enables lower reaction temperatures.

Waste Minimization and Atom Economy

Green synthesis routes are designed to maximize the incorporation of reactant materials into the final product (high atom economy) and minimize waste. The mechanochemical process, for example, avoids the production of gaseous CO, instead forming a salt matrix (e.g., CaCl2) that can be removed by leaching, offering a cleaner process compared to the high-temperature carbothermal reduction where CO is released as a gaseous byproduct. nrel.gov Similarly, using methane (B114726) as a carbonizing agent can facilitate carbide formation at lower temperatures, though controlling carbon deposition is a challenge that needs to be managed to prevent hindrance of the reaction. mdpi.com

Theoretical and Computational Investigations of Titanium Carbon Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are crucial for elucidating the intricate details of the electronic structure and chemical bonding within titanium carbide. These methods offer a powerful lens to examine the interactions between titanium and carbon atoms.

Density Functional Theory (DFT) Calculations for Atomic and Molecular Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of materials like titanium carbide. uga.edursc.org DFT calculations have been employed to study various aspects, from the fundamental interactions between titanium and carbon atoms to the properties of more complex TiC-based structures.

Researchers have utilized DFT to explore the atomic and electronic structures of TiC. rsc.orgfrontiersin.org These calculations reveal a significant degree of hybridization between the Ti-3d and C-2p orbitals, indicating strong covalent bonding between titanium and carbon atoms. frontiersin.org This covalent nature is a key contributor to the material's notable hardness and high melting point. koreascience.kr The electron transfer from titanium to carbon atoms is found to be minor, further supporting the covalent character of the Ti-C bond. frontiersin.orgrsc.org

Table 1: Selected DFT Calculation Parameters for Titanium Carbide Studies

Study FocusExchange-Correlation FunctionalEnergy CutoffK-point MeshSoftware PackageReference
Electronic Structure of TiCGGA (PBE)500.0 eVDense Monkhorst-pack gridVASP frontiersin.org
MXene MonolayersGGA (PBE)500 eVMonkhorst-Pack schemeVASP aps.org
Surface FunctionalizationGGA (PBE) with vdW correctionNot SpecifiedNot SpecifiedVASP rsc.org
Point DefectsExtended Hückel Tight-BindingNot ApplicableNot ApplicableNot Specified koreascience.kr

Ab Initio Molecular Dynamics Simulations of Formation and Reactivity

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanical calculations, provide a dynamic picture of the formation and reactivity of titanium carbide. These simulations can model the time evolution of atomic positions, allowing for the study of reaction pathways and material transformations at finite temperatures.

AIMD has been used to investigate the formation of TiC clusters. For instance, simulations have been employed to study the atomic interactions in systems containing iron, carbon, and titanium to understand the precipitation process of TiC clusters. researchgate.net These simulations can track the trajectories of individual atoms and analyze diffusion mechanisms, such as the vacancy-exchanging mechanism for carbon diffusion in TiC. researchgate.net

Furthermore, AIMD simulations have been applied to study the reactivity of TiC surfaces. For example, the interaction of molecular hydrogen with the TiC(001) surface has been investigated, revealing details about adsorption sites and dissociation pathways. ub.edu Such simulations are crucial for understanding the catalytic potential of titanium carbide. ub.edu AIMD has also been used to model the incorporation of other elements into carbon films to form carbide structures and to study the resulting changes in material properties like residual stress. researchgate.net

Electronic Band Structure and Density of States Analysis

The electronic band structure and density of states (DOS) are fundamental properties that dictate the electrical and bonding characteristics of a material. For titanium carbide, these have been extensively studied using computational methods.

The band structure of TiC, calculated using methods like the augmented-plane-wave (APW) method, shows no band gap at the Fermi level, which confirms its metallic nature. koreascience.kraps.org The analysis of the DOS reveals three main regions. koreascience.kr At lower energies, there are bands derived primarily from the C 2s states. In the middle energy range, there is a strong hybridization of the C 2p and Ti 3d states, which is responsible for the strong covalent Ti-C bonds. frontiersin.orgkoreascience.kr Above the Fermi level, the conduction band is mainly composed of Ti 3d states. koreascience.kr

The DOS at the Fermi level is non-zero, consistent with the metallic conductivity of TiC. frontiersin.org The shape of the DOS provides insights into the bonding characteristics; a deep minimum in the DOS, known as a pseudogap, is often associated with the stability of the compound. koreascience.kr The introduction of defects, such as carbon vacancies, can introduce new states within the DOS, particularly near the Fermi level, which are associated with Ti-Ti bonding around the vacancy. koreascience.kr These changes in the electronic structure directly impact the material's properties.

Computational Modeling of Stability, Reactivity, and Defects

Computational modeling plays a vital role in predicting the stability of different titanium carbide phases, understanding their reactivity, and characterizing the nature and impact of defects.

Thermodynamic Stability Predictions and Phase Diagram Calculations

Computational methods are used to predict the thermodynamic stability of various titanium carbide compositions and to construct theoretical phase diagrams. These predictions are essential for understanding which phases are likely to form under different conditions and for guiding the synthesis of new materials.

First-principles calculations based on DFT are used to determine the formation enthalpies of different Ti-C compounds. sci-hub.se By plotting these formation enthalpies against the composition, a convex hull can be constructed. sci-hub.se The compounds that lie on the convex hull are considered thermodynamically stable, while those above the hull are metastable or unstable. sci-hub.se Such analyses have been performed for the Ti-C system at various pressures, revealing pressure-induced phase transitions and decomposition pathways. sci-hub.se For example, it has been shown that at high pressures, certain TiC phases can become unstable and decompose into other compositions. sci-hub.se

The stability of more complex systems, such as Ti-Al-C MAX phases, has also been investigated as a function of temperature using DFT within the quasiharmonic approximation. aps.org These calculations consider the vibrational contributions to the free energy, providing a more complete picture of thermodynamic stability at elevated temperatures. aps.org Similarly, the thermodynamic stability of 2D titanium carbides (MXenes) has been assessed by calculating their energy above the convex hull of the corresponding ternary phase diagrams (e.g., Ti-C-O). acs.org

Table 2: Calculated Properties of Titanium Carbide Phases

CompoundStructureLattice Parameter (Å)Formation Enthalpy (eV/atom)Stability ConditionReference
TiCFm-3m4.336-0.834Stable at 0 GPa sci-hub.se
Ti6C5C2/m--Unstable above 50 GPa sci-hub.se
Ti3C2C2/m--Unstable above 30 GPa sci-hub.se
Ti2CFd-3m--Stable at 0 GPa sci-hub.se

Reaction Mechanism Simulations and Transition State Identification

Computational simulations are powerful tools for investigating reaction mechanisms at the atomic level and for identifying the high-energy transition states that govern reaction rates.

For instance, simulations have been used to study the kinetics of the hydrogen evolution reaction (HER) on titanium carbide-supported catalysts. mdpi.comresearchgate.netnih.gov These studies can model the elementary steps of the reaction, such as the Volmer, Heyrovsky, and Tafel steps, to determine the dominant reaction pathway. mdpi.comresearchgate.netnih.gov By simulating the reaction kinetics, researchers can calculate important parameters like the Tafel slope and overpotential, which can be compared with experimental results. mdpi.comresearchgate.netnih.gov

Simulations have also been employed to understand the carbothermal reduction of titanium dioxide to form titanium carbide. These models can elucidate the multi-step reaction mechanism, including the formation of intermediate oxycarbide phases. researchgate.net In the context of material synthesis, numerical models have been developed to predict the propagation speed of self-propagating high-temperature synthesis (SHS) waves in Ti-C powder compacts, taking into account reaction kinetics and heat transfer. tandfonline.com These simulations provide a deeper understanding of the complex interplay of factors that control the synthesis process. tandfonline.com

Investigation of Vacancy Defects and Non-Stoichiometry

Theoretical and computational studies, particularly those employing first-principles calculations based on density functional theory (DFT), have provided significant insights into the nature of vacancy defects and non-stoichiometry in titanium carbide (TiC). These investigations are crucial for understanding the material's structural stability, electronic properties, and mechanical behavior.

A key finding from these studies is that titanium carbide is rarely found in a perfectly stoichiometric form. researchgate.net It commonly exhibits a wide range of homogeneity (0.48 < x < 1 in TiCₓ), indicating the presence of a substantial number of carbon vacancies within its crystal structure. researchgate.netresearchgate.netmdpi.com The formation of these non-stoichiometric TiCₓ phases can lead to a reordering of carbon atoms and the creation of structural vacancies. researchgate.net

First-principles calculations have been instrumental in determining the energetics of defect formation. Studies have shown that among various point defects like vacancies, interstitials, and antisites, carbon vacancies have the lowest formation energy in TiC. researchgate.net This is consistent with experimental observations of carbon-deficient TiCₓ. researchgate.net The formation energy of carbon vacancies is significantly influenced by the surrounding chemical environment. For instance, in Ti₂C MXenes, the formation energy of a carbon vacancy is about 2.8 eV when the surface is bare or functionalized with fluorine or hydroxyl groups, but this energy is lowered by approximately 2 eV when the surface is surrounded by oxygen. researchgate.net This makes carbon vacancies more likely to appear in oxygen-rich environments. researchgate.net

The stability of defects is also dependent on the stoichiometry. In slightly off-stoichiometric Ti₁₋ₙCₙ (where n is the atomic fraction), including both carbon-poor and carbon-rich compositions, the energetics of defect formation are consistent with the thermodynamic data on the phase stability of non-stoichiometric TiC. researchgate.net For example, in Ti₂CO₂ MXene, first-principles calculations indicate that carbon vacancies are energetically more favorable than titanium or oxygen vacancies due to their smaller formation energy. researchgate.net

The presence of vacancies significantly alters the local atomic and electronic structure. In the case of a titanium vacancy, the surrounding carbon atoms relax slightly away from the vacancy center, while the nearest titanium atoms move towards it. aps.org This relaxation contributes to the stabilization of carbon vacancies in TiC. aps.org Furthermore, the formation of Frenkel C pairs near a Ti vacancy has been found to be energetically favorable, leading to a lowering of the total energy due to the formation of strong C-C bonds. aps.org

Computational studies have also investigated the impact of vacancies on the material's properties. The introduction of vacancy defects in Ti₂CO₂ monolayers can induce a transition from a semiconductor to a metallic state, thereby improving its electronic conductivity. researchgate.net However, carbon vacancies can be detrimental to the optical selectivity of TiC-based materials for applications like concentrated solar power. rsc.org In contrast, the hardness of TiC can be enhanced by the presence of carbon vacancies, which act as an extrinsic hardening mechanism. frontiersin.org

The diffusion of vacancies has also been a subject of theoretical investigation. Calculations have shown that while carbon interstitials are relatively mobile, the migration of carbon vacancies is suppressed except at extremely high temperatures due to high energy barriers. researchgate.net This suggests that anion diffusion in TiC can have a significant contribution from the interstitial mechanism. researchgate.net

Table 1: Calculated Properties of Vacancy Defects in Titanium-Carbon Systems

SystemDefect TypeFormation Energy (eV)Key FindingReference
TiCCarbon VacancyLowest among point defectsConsistent with non-stoichiometric phase stability. researchgate.net
Ti₂C MXene (bare surface)Carbon Vacancy~2.8High formation energy on bare surfaces. researchgate.net
Ti₂C MXene (O-functionalized)Carbon VacancyLowered by ~2.0Oxygen-rich environments promote C vacancy formation. researchgate.net
Ti₂CO₂ MonolayerCarbon VacancyEnergetically more favorable than Ti or O vacanciesInduces semiconductor-to-metal transition. researchgate.net
TiCTitanium Vacancy~8.0 (for Schottky defect)High formation energy, but energetically favorable for Frenkel C pair formation nearby. aps.org

Prediction of Novel Structures and Functional Materials

Computational methods, particularly high-throughput screening and first-principles calculations, have become powerful tools for predicting novel structures and functional materials within the titanium-carbon system. These theoretical approaches enable the exploration of vast compositional and structural spaces, accelerating the discovery of materials with desired properties.

One area of significant interest is the prediction of new superconducting materials. A high-throughput computational method was used to predict 39 new superconductors in the Ti-based M₂AX phases. researchgate.netwhiterose.ac.ukresearchgate.net Subsequent detailed density functional theory calculations confirmed these predictions, with materials like Ti₂AlX (where X = B, C, and N) being predicted to have higher superconducting transition temperatures (T_c) than any currently known hexagonal M₂AX phases. researchgate.netwhiterose.ac.ukresearchgate.net The predicted T_c for Ti₂AlC is 10.8 K. researchgate.netwhiterose.ac.ukresearchgate.net The electronic states at the Fermi level in these materials are dominated by the Ti 3d states, and the choice of the 'X' element significantly impacts the electronic density of states. researchgate.netwhiterose.ac.ukresearchgate.net

Beyond bulk materials, theoretical studies have also focused on the prediction of novel nanostructures. First-principles evolutionary algorithms have been employed to determine the structures of various titanium carbide clusters. acs.org For instance, the well-known Ti₈C₁₂ metallocarbohedrene (Met-Car) and the cubic Ti₁₄C₁₃ cluster have been structurally characterized through these methods. acs.orguga.edu More recently, new stable clusters such as Ti₁₇C₂ and Ti₁₉C₁₀ have been predicted and are described as having carbon-capped Ti₄C moieties and superatomic features. acs.org These studies provide a pathway for the controllable preparation of stable titanium carbide clusters with unique structures and properties. acs.org

Computational investigations also extend to designing interfaces with specific functionalities. First-principles calculations have been used to investigate the interfacial properties of β-SiC/TiC(111), exploring various terminations and stacking sites to understand their thermodynamic stability and mechanical properties. aip.org Such studies are crucial for designing composite materials with enhanced performance.

Furthermore, theoretical predictions are guiding the development of functional materials for specific applications. For example, first-principles simulations have been used to investigate the optical selectivity of titanium carbide modified with impurities or vacancies for concentrated solar power applications. rsc.org These calculations of the dielectric function and reflectivity spectra revealed that alloying TiC with boron can significantly improve the optical selectivity. rsc.org In the field of energy storage, first-principles calculations have shown that while hydrogen absorption is energetically unfavorable in stoichiometric TiC, it becomes favorable in non-stoichiometric TiCₓ due to the presence of carbon vacancies. researchgate.netcapes.gov.br It has been calculated that a single carbon vacancy can trap as many as four hydrogen atoms. researchgate.netcapes.gov.br

Table 2: Predicted Novel Titanium-Carbon Based Materials and Their Properties

MaterialPredicted PropertyComputational MethodPotential ApplicationReference
Ti₂AlCSuperconductivity (T_c = 10.8 K)High-throughput screening, DFTSuperconducting devices researchgate.netwhiterose.ac.ukresearchgate.net
Ti₁₇C₂Stable cluster with superatomic featuresFirst-principles evolutionary algorithmNanomaterials with atomic precision acs.org
Ti₁₉C₁₀Stable rod-shaped clusterFirst-principles evolutionary algorithmNanomaterials with atomic precision acs.org
Boron-alloyed TiCEnhanced optical selectivityFirst-principles simulationsConcentrated solar power rsc.org
Non-stoichiometric TiCₓFavorable hydrogen absorptionFirst-principles calculationsHydrogen storage researchgate.netcapes.gov.br

Machine Learning and Artificial Intelligence in Materials Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in the design and discovery of new materials, including those in the titanium-carbon system. These data-driven approaches offer a powerful alternative to traditional trial-and-error experimental methods and computationally expensive simulations, enabling the accelerated exploration of vast compositional spaces and the prediction of material properties.

A significant application of ML in the context of titanium-carbon systems is the development of interatomic potentials. Machine learning potentials (MLPs), such as the Moment Tensor Potential (MTP), can be trained on data from ab initio calculations to perform large-scale molecular dynamics (MD) simulations with near first-principles accuracy but at a fraction of the computational cost. arxiv.org This allows for the investigation of complex phenomena like the simulation of Raman spectra in titanium carbide MXenes, where factors like finite temperature, mixed surfaces, and disorder can be accounted for. rsc.orgresearchgate.net ML-based MD simulations have also been used to predict the melting points of high-entropy ceramics, including those containing titanium. arxiv.org

ML models are also being employed to predict the mechanical properties of titanium alloys. By training algorithms on existing databases of material properties, it is possible to establish relationships between composition, processing, and performance. frontiersin.orgmdpi.comresearchgate.net For instance, a framework for computer-aided design of high-performance titanium alloys has been proposed, which uses ML algorithms to predict the ultimate strength of various alloy compositions. frontiersin.org In one study, an optimized ML model achieved a high coefficient of determination (R²) of 0.95 on the verification set, demonstrating the predictive power of this approach. frontiersin.org Similarly, ML has been used to predict the yield strength of refractory high-entropy alloys containing titanium across a wide range of temperatures. mdpi.com

Furthermore, AI is being integrated with computational methods like CALPHAD (CALculation of PHAse Diagrams) to accelerate the discovery of new alloy compositions with desired phase stability. mdpi.com Deep learning artificial neural network (DLANN) models have been developed for the Ti-Nb-Zr-Sn system to predict the stability of various phases as a function of composition and temperature, aiding in the design of alloys with specific microstructures. mdpi.com

Table 3: Applications of Machine Learning in Titanium-Carbon Systems

Application AreaML Technique/ApproachSystem/MaterialKey OutcomeReference
Interatomic PotentialsMachine Learning Force Fields (MLFF)Titanium Carbide MXeneAccurate simulation of Raman spectra, accounting for temperature and disorder. rsc.orgresearchgate.net
Property PredictionRegression Models (e.g., Extra Tree Regression)Biocompatible Titanium AlloysPrediction of Young's modulus based on composition and other parameters. mdpi.com
Alloy DesignComputer-Aided Design Framework with MLHigh-Performance Titanium AlloysPrediction of ultimate strength with high accuracy (R² = 0.95). frontiersin.org
Phase Stability PredictionDeep Learning Artificial Neural Network (DLANN)Ti-Nb-Zr-Sn SystemAccelerated discovery of new compositions with desired phase stability. mdpi.com
Process OptimizationBayesian OptimizationAdditively Manufactured Titanium AlloysRapid identification of processing conditions for improved strength and production speed. engineering.com
Functional Material DiscoveryClassification and Prediction AlgorithmsTi₂C MXenesHigh-throughput screening of candidate biomarkers for sensor applications. aimaterialsworkshop.org

Advanced Spectroscopic and Diffraction Characterization Techniques

X-ray Diffraction (XRD) for Crystallographic Structure Elucidation

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of titanium carbide. The primary crystalline phase of TiC is the cubic rock-salt structure, belonging to the Fm-3m space group. mdpi.comoup.commaterialsproject.org XRD patterns of TiC typically show characteristic peaks corresponding to the (111), (200), (220), and (311) crystallographic planes. researchgate.net The precise positions of these peaks allow for the calculation of the lattice parameter, which for stoichiometric TiC is approximately 4.32 Å. oup.comredalyc.org

However, studies have also identified the presence of other phases. For instance, a hexagonal phase with the P3121 space group has been observed to coexist with the cubic phase in some samples. mdpi.com The formation of non-stoichiometric TiC₁₋ₓ is common, leading to variations in the lattice parameter. journaldephysique.org As the carbon vacancy concentration (x) increases, the lattice parameter tends to decrease. redalyc.org

Rietveld Refinement and Quantitative Phase Analysis

Rietveld refinement is a powerful method applied to XRD data for detailed structural analysis. redalyc.orgdoi.org This technique refines a theoretical crystal structure model against the experimental diffraction pattern, allowing for the precise determination of lattice parameters, atomic positions, and site occupancies. mdpi.comredalyc.org It has been instrumental in confirming the presence of carbon vacancies in the TiC lattice. redalyc.org

Quantitative phase analysis (QPA) using the Rietveld method enables the determination of the weight fractions of different crystalline phases in a multiphase sample. mdpi.comdoi.org For example, in a mixture of cubic and hexagonal TiC, Rietveld analysis can quantify the percentage of each phase. mdpi.com In one study, the refinement revealed that a sample contained 94% cubic TiC and 6% of a secondary hexagonal phase, Ti₆C₃.₇₅. mdpi.comresearcher.life The quality of the Rietveld fit is assessed by parameters such as the weighted-pattern factor (Rwp) and the goodness of fit (S). doi.org

In-situ and Operando Diffraction Studies

In-situ and operando XRD studies provide real-time information about the structural changes in titanium carbide under specific conditions, such as during synthesis or catalytic reactions. rsc.orgosti.govnih.gov For instance, in-situ XRD has been used to monitor the transformation of Ti₃AlC₂ into Ti₃C₂Tₓ MXene, a related two-dimensional material, revealing the evolution of the interlayer spacing during the process. osti.govresearchgate.net These dynamic studies are crucial for understanding reaction mechanisms and the stability of TiC at elevated temperatures or in reactive environments. rsc.orgnih.gov For example, in-situ TEM studies have shown that during oxidation, TiC can form a core-shell structure with a TiO₂ shell that grows with increasing temperature. rsc.org

Electron Microscopy Techniques for Microstructural and Morphological Analysis

Electron microscopy techniques are vital for visualizing the microstructure and morphology of titanium carbide at the nanoscale. mdpi.comrsc.orgaps.organalytik-jena.com

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED)

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic lattice of TiC, allowing for the visualization of crystallographic planes and defects. oup.comaps.orgfrontiersin.orgresearchgate.net HRTEM images can confirm the crystalline nature of TiC nanoparticles and reveal their shape, which can range from spheroid to octahedron and cubic forms. oup.com The inter-planar spacing measured from HRTEM images can be correlated with XRD data to identify specific crystal facets, such as the (111) plane. frontiersin.org

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to obtain diffraction patterns from very small regions of a sample. mdpi.comaps.orgresearchgate.netwikipedia.org SAED patterns provide crystallographic information that complements XRD data and can be used to identify the crystal structure of individual nanoparticles or grains. mdpi.comresearchgate.netresearchgate.net For instance, SAED has been used to confirm the cubic phase of TiC in synthesized nanocomposites. mdpi.com The technique is also capable of detecting short-range ordering of vacancies in the crystal lattice. rsc.org

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental analysis of the sample. rsc.orgaps.organalytik-jena.comresearchgate.netmdpi.com EDX mapping can confirm the distribution and elemental composition of Ti and C within the material, verifying the formation of titanium carbide and assessing its purity. oup.comfrontiersin.org

Vibrational Spectroscopy for Chemical Bonding and Lattice Dynamics

Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are used to probe the chemical bonds and lattice dynamics of titanium carbide. rsc.organalytik-jena.comresearchgate.net

Stoichiometric TiC, with its perfect rock-salt structure, is theoretically Raman inactive. researchgate.net However, the presence of defects, particularly carbon vacancies, induces disorder in the lattice, leading to the appearance of Raman active modes. researcher.liferesearchgate.net The Raman spectra of non-stoichiometric TiC typically exhibit peaks in the low-frequency region (around 260-420 cm⁻¹) and the high-frequency region (around 605 cm⁻¹), which are attributed to acoustical and optical phonon modes, respectively. researchgate.net The presence and intensity of these peaks can provide qualitative information about the degree of non-stoichiometry. researcher.liferesearchgate.net

FTIR spectroscopy is complementary to Raman spectroscopy and measures the absorption of infrared radiation by molecular vibrations. spectroscopyonline.comgatewayanalytical.comthermofisher.com While bulk TiC has limited characteristic IR absorption bands, FTIR can be used to identify surface species, such as adsorbed water molecules (O-H stretching and bending vibrations) or surface oxides. rsc.orgresearchgate.net For TiC nanocrystals, infrared resonance-enhanced multiphoton ionization (IR-REMPI) has been used to obtain vibrational spectra, which show similarities to the surface phonon modes of bulk TiC. mpg.de

The lattice dynamics of TiC have also been investigated through theoretical calculations, which provide phonon dispersion curves that describe the vibrational modes of the crystal lattice as a function of wavevector. ifj.edu.pl These calculations help in the interpretation of experimental vibrational spectra. ifj.edu.pl

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, offering insights into its crystal structure, defects, and stoichiometry. For ideal, stoichiometric TiC with a rock-salt crystal structure, first-order Raman scattering is theoretically forbidden due to symmetry. However, the presence of defects, such as carbon vacancies or impurities, breaks this symmetry and allows for Raman scattering to occur.

The Raman spectrum of non-stoichiometric TiCx is typically characterized by two main regions:

Acoustic Region (150-400 cm⁻¹): Peaks in this lower frequency range are attributed to disorder-induced acoustic modes. The primary peak is often observed around 260 cm⁻¹.

Optic Region (400-700 cm⁻¹): This higher frequency region is dominated by scattering from optic modes. A prominent peak, often seen around 605 cm⁻¹, is a key feature related to carbon vacancies.

The intensity and position of these peaks are highly sensitive to the carbon-to-titanium ratio (x in TiCx). As the carbon content deviates from the stoichiometric value, the intensity of these disorder-induced bands increases, making Raman spectroscopy a valuable tool for qualitatively assessing the stoichiometry and defect density in TiC thin films and powders.

Table 1: Typical Raman Active Modes in Non-Stoichiometric Titanium Carbide (TiCx)

Frequency Range (cm⁻¹) Peak Position (approx. cm⁻¹) Assignment Significance
150 - 400~260Disorder-Activated Longitudinal Acoustic (DALA)Indicates presence of defects and non-stoichiometry.
400 - 700~420Disorder-Activated Transverse Acoustic (DATA)Related to structural disorder.
400 - 700~605Disorder-Activated Longitudinal Optic (DALO)Strong indicator of carbon vacancies.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the interaction of infrared radiation with a material, exciting molecular vibrations. Similar to Raman spectroscopy, a perfect TiC crystal lattice is expected to be IR-inactive. However, FTIR can be a sensitive tool for identifying surface species, impurities, and the formation of oxides or oxycarbides, especially in nanocrystalline or thin-film TiC.

FTIR analysis of TiC often reveals:

A prominent transverse optical (TO) phonon mode located around 179 cm⁻¹, which can be observed in the far-infrared region.

The presence of titanium oxides (e.g., TiO₂) on the surface, identified by characteristic bands in the 400-800 cm⁻¹ region.

The adsorption of molecules like CO or hydrocarbons on the TiC surface, which is relevant for catalytic applications.

The technique is particularly useful for monitoring changes in surface chemistry during processing or use, such as the initial stages of oxidation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. For TiC, XPS is crucial for verifying the formation of the carbide, assessing its purity, and analyzing the nature of the Ti-C bond.

Key findings from XPS analysis of TiC include:

Ti 2p Spectrum: The high-resolution spectrum of the Ti 2p region shows a characteristic doublet, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit coupling. For pure TiC, the Ti 2p₃/₂ peak is typically located at a binding energy of approximately 454.8-455.0 eV. This value is shifted from the binding energies for metallic titanium (~454.0 eV) and titanium dioxide (~458.5 eV), allowing for clear identification of the carbide phase. The presence of shoulders or additional peaks at higher binding energies indicates surface oxidation (TiO₂ or oxycarbides TiCₓOᵧ).

C 1s Spectrum: The C 1s spectrum is equally informative. The main peak corresponding to carbon in the TiC lattice (carbidic carbon) appears at a binding energy of about 281.6-281.9 eV. This is significantly lower than the binding energy for adventitious or graphitic carbon (284.6-284.8 eV), which is almost always present on air-exposed samples.

By analyzing the peak positions and areas, XPS provides quantitative information on surface stoichiometry and the extent of surface oxidation, which is critical for applications where surface properties are paramount.

Table 2: Characteristic XPS Binding Energies for Titanium Carbide (TiC)

Core Level Peak Binding Energy (eV) Chemical State Assignment
Ti 2p2p₃/₂~455.0Titanium in TiC lattice
Ti 2p2p₁/₂~461.0Titanium in TiC lattice
Ti 2p2p₃/₂~458.5Titanium in TiO₂ (surface oxidation)
C 1s1s~281.7Carbidic carbon in TiC lattice
C 1s1s~284.8Adventitious/Graphitic carbon

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful element-specific technique that probes the local atomic environment around NMR-active nuclei. For titanium carbide, both ¹³C and ⁴⁷Ti/⁴⁹Ti isotopes can be studied, although ¹³C NMR is more common due to its higher receptivity and the low natural abundance and quadrupolar nature of the titanium isotopes.

¹³C NMR studies of non-stoichiometric TiCₓ provide detailed information about the distribution of carbon atoms and vacancies. The chemical shift of the ¹³C nucleus is highly sensitive to its local environment, specifically the number of adjacent carbon vacancies.

A carbon atom with a full complement of 6 titanium nearest neighbors and no adjacent carbon vacancies gives a signal at a specific chemical shift.

If one or more of the adjacent carbon sites are vacant, the symmetry is broken, and the ¹³C signal will experience a shift. This results in a spectrum with multiple resolved peaks, each corresponding to a carbon atom in a different local vacancy environment.

This allows for a quantitative determination of the vacancy distribution, providing insights that are complementary to diffraction techniques which only give average structural information.

Advanced Synchrotron and Neutron Scattering Techniques for Detailed Structural Studies

For a definitive and detailed understanding of the crystal and defect structure of TiC, advanced scattering techniques are employed.

Synchrotron X-ray Diffraction (XRD): Synchrotron XRD offers extremely high resolution, high intensity, and tunable X-ray energies. This allows for precise determination of lattice parameters, phase purity, and crystallite size. More advanced synchrotron techniques, like Pair Distribution Function (PDF) analysis, go beyond average crystal structure and provide information on local atomic arrangements and short-range order, which is invaluable for studying nanocrystalline or highly defective TiC.

Neutron Scattering: Neutron scattering is highly complementary to X-ray techniques. Because neutrons scatter from the atomic nucleus rather than the electron cloud, their scattering power does not uniformly decrease with atomic number. Notably, neutrons are very sensitive to light elements like carbon in the presence of heavy elements like titanium. This makes neutron diffraction an ideal tool for accurately determining the positions and occupancy of carbon atoms within the TiC lattice. This is particularly powerful for quantifying the exact stoichiometry (x in TiCₓ) and studying the ordering of carbon vacancies, which is difficult to achieve with X-ray diffraction alone.

These advanced techniques provide the most detailed picture of the atomic-scale structure of titanium carbide, linking its synthesis conditions to its fundamental physical properties.

Interfacial Science and Surface Chemistry of Titanium Carbon Materials

Surface Reconstruction and Termination Studies

The surface stability and structure of titanium carbide are highly dependent on the crystallographic orientation and stoichiometry. Theoretical and experimental studies have established a stability order for the low-index surfaces, which can vary with the carbon chemical potential. Generally, for stoichiometric TiC, the nonpolar (100) surface is the most stable, followed by the (110) and the polar (111) surfaces. researchgate.netdoi.org The stability of these surfaces is a critical factor, as it influences crystal growth, morphology, and surface energy. researchgate.netjst.go.jp

Calculations have shown that the surface energy of TiC planes is significantly affected by stoichiometry (the x in TiCₓ). researchgate.net For stoichiometric TiC (x=1.0), the {100} surface has a lower energy than the {111} surface. However, as the carbon content decreases (lower x), the surface energy of both planes increases, with the {100} surface energy rising more rapidly. researchgate.net Below a stoichiometry of x=0.625, the {111} surface becomes the most stable. researchgate.net This change in surface energy can alter the equilibrium crystal shape. researchgate.netrsc.org

The termination of the TiC surface, particularly in the context of 2D materials like MXenes (e.g., Ti₃C₂Tₓ), plays a crucial role in its properties. The surface is typically terminated by functional groups such as -O, -OH, and -F, which are introduced during the synthesis process (e.g., etching of the MAX phase precursor). acs.orgharvard.eduresearchgate.net These termination groups significantly influence the electronic and chemical properties of the material. acs.orgresearchgate.net For instance, studies on Ti₂C and Ti₃C₂ MXenes have shown that while they are inherently metallic, functionalization with oxygen can induce a semiconductor behavior in Ti₂C-O₂. rsc.orgresearchgate.net

Adsorption and Desorption Phenomena on Titanium-Carbon Surfaces

The adsorption and desorption of molecules on titanium carbide surfaces are fundamental to its catalytic and sensing applications. The nature of these interactions depends on the specific surface, the adsorbate, and the surface conditions.

Studies on the TiC(001) surface have revealed its potential for hydrogen dissociation, a key step in hydrogenation reactions. ub.edu Both experimental and theoretical work indicate that at high coverages, hydrogen can induce a reversible reconstruction of the TiC(001) surface, facilitating H₂ dissociation and binding in multiple configurations. ub.edu Temperature-programmed desorption (TPD) studies show hydrogen desorbing at temperatures between 320 and 430 K, with different peaks corresponding to hydrogen bound to defect sites and ideal terrace sites. ub.edu Density functional theory (DFT) calculations suggest an initial adsorption of H atoms on surface carbon sites, which then allows for subsequent stabilization of H atoms on surface titanium sites. ub.edu

The adsorption of other small molecules has also been investigated.

Water (H₂O): Water interacts with the TiC(100) surface, leading to both molecular and dissociative adsorption. acs.org This interaction can result in the formation of surface-bound hydroxyl groups and even a fully dissociated surface oxide. acs.org

Methanol (B129727) (CH₃OH): On the TiC(100) surface, methanol adsorbs at low temperatures to form a mixed layer of molecular methanol and a methoxy (B1213986) intermediate. acs.org With increasing temperature, most of the methoxy intermediate undergoes recombinative desorption, with only a small fraction reacting to produce methane (B114726) and hydrogen. acs.org

Carbon Dioxide (CO₂): CO₂ chemisorbs on the TiC(001) surface. ucl.ac.uk The adsorption is stronger on TiC compared to noble metal surfaces like Ni(111). ucl.ac.uk

Chlorine (Cl₂): On the TiC(100) surface, Cl₂ molecules can dissociate and chemisorb, forming bonds with surface Ti and C atoms. doi.org The presence of carbon vacancies on the surface can lead to more stable adsorption structures. doi.org

Benzene (B151609): The adsorption of aromatic hydrocarbons like benzene shows a strong preference for the TiC(111) surface over the (100) surface. This preferential adsorption is thought to be the reason for the observed (111) growth direction when using aromatic precursors in chemical vapor deposition (CVD). researchgate.net

Adsorption Characteristics of Various Molecules on TiC Surfaces
AdsorbateTiC SurfaceAdsorption TypeKey FindingsReference
Hydrogen (H₂)TiC(001)DissociativeH-induced surface reconstruction at high coverage; multiple binding sites. ub.edu
Water (H₂O)TiC(100)Molecular & DissociativeFormation of hydroxyl groups and surface oxide. acs.org
Methanol (CH₃OH)TiC(100)Molecular & Dissociative (Methoxy)Limited surface reaction; primarily recombinative desorption. acs.org
Carbon Dioxide (CO₂)TiC(001)ChemisorptionStronger interaction than on Ni(111). ucl.ac.uk
Chlorine (Cl₂)TiC(100)Dissociative ChemisorptionAdsorption is more stable at carbon vacancy sites. doi.org
Benzene (C₆H₆)TiC(111) vs. TiC(100)Preferential ChemisorptionSignificantly stronger adsorption on the (111) surface. researchgate.net

Interactions with Gaseous and Liquid Environments

Titanium carbide's interaction with its environment dictates its stability and performance, especially at elevated temperatures or in reactive media.

In gaseous environments, particularly those containing oxygen, TiC is susceptible to oxidation. The oxidation process typically begins at temperatures around 300°C and results in the formation of titanium dioxide (TiO₂), usually in the anatase form, and carbon dioxide (CO₂). researchgate.net The oxidation kinetics can be influenced by the presence of water vapor. researchgate.net Studies have shown that in dry oxygen, the oxidation follows a diffusion-limited rate, whereas in wet oxygen or water vapor atmospheres, it is limited by the interfacial reaction. researchgate.net The rate of oxidation generally increases with temperature and is faster in the presence of water vapor. researchgate.net

The interaction with nitrogen gas at high temperatures can lead to the formation of titanium carbonitride (TiC₁₋ₓNₓ), a thermodynamically stable phase. scielo.org.za This occurs as nitrogen atoms diffuse into the TiC lattice. scielo.org.za

In liquid environments, the surface of TiC can be intentionally modified. For example, laser irradiation of a titanium target submerged in an organic liquid like toluene (B28343) or ethanol (B145695) can induce carburization. mdpi.com The laser heats the titanium surface, causing the organic molecules to decompose and release carbon, which then diffuses into the molten titanium to form a TiC layer. mdpi.com The interaction with aqueous electrolytes is central to the electrochemical applications of TiC-based materials like MXenes. The surface functional groups are hydrophilic, allowing for interaction with water and electrolytes. acs.orgmdpi.com However, exposure to water vapor can lead to the formation of a water layer on the surface, which can affect its properties. mdpi.com Furthermore, in acidic electrolytes, controlled anodic oxidation can occur, which alters the surface chemistry and can be used to tune the material's electrochemical performance. osti.govresearchgate.net

Surface Functionalization Strategies and Their Impact on Reactivity

The reactivity of titanium carbide surfaces can be intentionally altered through various surface functionalization strategies. These modifications are designed to enhance specific properties like catalytic activity, biocompatibility, or electrochemical performance.

One common approach is the introduction of functional groups onto the surface. For TiC-based MXenes, the surface is inherently functionalized with groups like -OH, -F, and =O during synthesis. acs.orgharvard.edu The type and density of these groups can be controlled to some extent by the synthesis method and post-synthesis treatments. harvard.edumdpi.com For instance, covalent functionalization via diazonium chemistry has been used to graft organic molecules like aminoanthraquinone onto Ti₃C₂Tₓ surfaces, enhancing their pseudocapacitive properties. osti.gov Other strategies include modifying the surface with chalcogens (S, Se, Te) or halogens (Cl, Br, I), which has been shown through DFT calculations to create dynamically stable functionalized monolayers with tuned electronic and mechanical properties. rsc.orgresearchgate.netrsc.org

Carburization is another strategy to create a functional TiC layer on a titanium substrate, which improves hardness and wear resistance. mdpi.com This can be achieved through various methods, including laser processing in organic liquids. mdpi.com

Electrochemical methods, such as anodic oxidation, provide a way to controllably modify the surface of TiC MXenes. osti.govresearchgate.netrsc.org By carefully controlling the oxidation potential, it's possible to introduce defects and alter the surface chemistry, which can improve properties like the rate performance in supercapacitors. osti.govresearchgate.net This process involves the partial removal of surface functional groups and titanium atoms, leading to a modified surface structure. osti.gov

Surface Functionalization Strategies for Titanium-Carbon Materials
StrategyMethodImpact on SurfaceResulting Property ChangeReference
Covalent GraftingDiazonium ChemistryAttaches organic molecules (e.g., quinones) to the surface.Enhanced pseudocapacitance. osti.gov
Halogen/Chalcogen PassivationTheoretical (DFT)Forms stable monolayers with halide or chalcogenide terminations.Tunes electronic and mechanical properties. rsc.orgrsc.org
CarburizationLaser processing in organic liquidForms a hard TiC layer on a Ti surface.Increased hardness and wear resistance. mdpi.commdpi.com
Anodic OxidationElectrochemical treatmentIntroduces defects and modifies surface chemistry (e.g., forms TiO₂-ₓFₓ).Improved electrochemical rate performance. osti.govresearchgate.net
NitridationPost-annealing under NH₃Converts a TiNC surface to a more reactive TiN-like surface.Increases surface reactivity towards certain compounds. researchgate.netacs.org

Role of Defects, Grain Boundaries, and Non-Stoichiometry in Surface Activity

The ideal crystal structure of titanium carbide is often disrupted by defects, grain boundaries, and deviations from perfect stoichiometry, all of which can significantly influence its surface activity.

Defects , such as atomic vacancies, are known to be active sites for chemical reactions. For example, carbon vacancies on the TiC(100) surface have been shown to enhance the adsorption of chlorine molecules, leading to a more stable adsorbed state compared to the defect-free surface. doi.org Similarly, in Ti₃C₂Tₓ MXenes, point vacancies can increase the adsorption energy for various gas molecules by a factor of 2 to 4, making them more effective for gas sensing applications. mdpi.com Atomic defects are also thought to be the initial sites for the ambient oxidation of Ti₃C₂ MXene. iupui.edu

Grain boundaries in polycrystalline TiC can also act as regions of higher reactivity. While the bulk of the research focuses on single crystals or nanoparticles, it is understood that the altered atomic arrangement and higher energy state at grain boundaries can make them preferential sites for diffusion and chemical reactions. For instance, in TiC-graphene composites, amorphous carbon layers at the grain boundaries can retard grain growth during sintering. uq.edu.au

Non-stoichiometry is a key characteristic of titanium carbide, which can exist over a wide compositional range (TiCₓ, where x can be between ~0.5 and 0.98). nanografi.comresearchgate.net This deviation from a 1:1 ratio means that the carbon sublattice contains a significant number of vacancies. The stoichiometry has a profound effect on the electronic structure and, consequently, the surface reactivity. researchgate.net A decrease in carbon content (lower x) leads to an increase in metallic Ti-Ti bonding relative to covalent Ti-C bonding. researchgate.net Since the metallic bonds are less stable, surfaces of sub-stoichiometric TiC are generally more chemically active. researchgate.net This is also reflected in mechanical properties, where hardness can be tailored by controlling the stoichiometry. surrey.ac.uk Studies on non-stoichiometric TiC₀.₇ have shown that mechanical treatment can induce changes in its structural phase state, leading to particles composed of different stoichiometries like TiC₀.₆₅ and TiC₀.₄₈. researchgate.netindexcopernicus.comresearchgate.net

Tuning Surface Chemical Reactivity through Compositional Control

The chemical reactivity of titanium-carbon materials can be precisely tuned by controlling their elemental composition and stoichiometry. This compositional control offers a powerful lever for designing materials with tailored properties for specific applications.

Adjusting the carbon-to-titanium ratio (stoichiometry) is a primary method for tuning reactivity. As discussed, decreasing the carbon content in TiCₓ increases the density of states at the Fermi level, enhancing the metallic character and making the surface more reactive. researchgate.net This principle is used to modify the hardness and wear characteristics of TiC coatings. surrey.ac.uk For example, the hardness of reactive magnetron sputtered TiCₓ coatings increases progressively as the material transitions from a two-phase Ti/TiCₓ mixture to a single sub-stoichiometric TiCₓ phase. surrey.ac.uk

Introducing a third element to form ternary compounds like titanium carbonitride (TiCN) is another effective strategy. The chemical properties of TiCN films can be modified by controlling the surface elemental composition. researchgate.netacs.org For instance, a TiCN surface can be made more reactive by annealing it under ammonia (B1221849) (NH₃), which reduces the surface carbon content and creates a surface that is essentially titanium nitride (TiN). researchgate.netacs.org This more reactive TiN-like surface can then be returned to a less reactive state resembling the original TiCN film through reactions with carbon-containing molecules like ethylene. acs.org This reversible tuning is attributed to carbon's ability to decrease the acidity of the surface titanium atoms. acs.org

In the context of 2D MXenes, the "composition" includes the surface termination groups (Tₓ). The reactivity and electrochemical properties are highly dependent on the nature of these groups (-O, -OH, -F, etc.). harvard.eduresearchgate.netmdpi.com Controlled anodic oxidation of Ti₃C₂Tₓ allows for the tuning of its electrochemical performance by modifying the surface stoichiometry and introducing defects, without completely destroying the electrochemically active sites. osti.govresearchgate.net This demonstrates that fine control over the surface composition, including both the lattice elements and the terminating functional groups, is critical for optimizing the material's function.

Mechanistic Studies of Advanced Material Applications

Catalytic Reaction Mechanisms on Titanium-Carbon Surfaces

Titanium carbide surfaces, especially in their 2D MXene form, exhibit remarkable catalytic properties. Their high conductivity, large specific surface area, and tunable surface chemistry make them preeminent candidates as both catalysts and co-catalysts in a variety of chemical transformations. acs.org The mechanisms often involve synergistic effects at the interface between the carbide and other materials or reactants. osti.gov

Titanium carbide MXenes have emerged as frontier materials for energy conversion, showing significant promise in both photocatalysis and electrocatalysis. nih.gov

In photocatalysis , TiC MXenes, such as Ti₃C₂Tₓ, primarily function as a co-catalyst. acs.orgresearchgate.net When integrated with semiconductor photocatalysts (e.g., TiO₂, g-C₃N₄, CdS), the MXene's excellent electrical conductivity facilitates the separation of photogenerated electron-hole pairs, a critical step in suppressing charge recombination and enhancing quantum efficiency. researchgate.net The mechanism involves the transfer of excited electrons from the semiconductor's conduction band to the MXene, where they can participate in reduction reactions. researchgate.net This process is vital for applications like water splitting to produce hydrogen and the reduction of CO₂ into valuable fuels. acs.orgnih.govresearchgate.net For instance, Ti₃C₂ MXene as a co-catalyst on metal sulfide (B99878) photo-absorbers has been shown to enhance visible-light photocatalytic hydrogen production. jim.org.cn The surface functional groups (Tₓ, representing -O, -OH, and -F) on the MXene sheets also provide abundant active sites for these reactions. acs.orgnih.gov

In electrocatalysis , titanium carbide materials are particularly noted for their activity in the hydrogen evolution reaction (HER). nih.govrsc.org The fundamental mechanism involves the adsorption and subsequent reduction of protons (in acidic media) or water molecules (in alkaline media) on the catalyst surface. The efficiency of TiC-based electrocatalysts is highly dependent on their structure and surface chemistry. For example, creating nitrogen-doped Ti-Nₓ bonds on the surface of Ti₂CTₓ nanosheets can dramatically improve HER activity, reducing the required overpotential by more than three times compared to the pristine material. rsc.org The excellent durability of these materials in acidic conditions further highlights their potential as robust electrocatalysts. rsc.org Similarly, titanium oxycarbide (TiCₓOᵧ), derived from TiC, has shown high activity for the oxygen evolution reaction (OER), serving as both a catalyst and a stable support. researchgate.net

Titanium carbide serves as a highly effective platform for several key heterogeneous catalytic reactions, leveraging its unique electronic properties and its ability to act as a robust support material.

Hydrogen Evolution Reaction (HER): The HER at TiC electrodes is a cornerstone of their catalytic application. The reaction typically proceeds via the Volmer-Heyrovsky-Tafel mechanism, where the initial step (Volmer) is the adsorption of a hydrogen atom. mdpi.comnih.gov Kinetic studies on TiC-supported platinum-doped amorphous carbon (taC:Pt) showed that the system follows this mechanism, with the TiC component exhibiting superior catalytic properties and consuming hydrogen more rapidly on its surface compared to taC:Pt alone. mdpi.comnih.gov The efficiency is often quantified by the Tafel slope and overpotential. For instance, a TiC-taC:Pt composite exhibited a low Tafel slope of 40 mV/dec and an overpotential of 185 mV at 10 mA/cm², indicating efficient HER kinetics. mdpi.comnih.gov The synergy between carbon and TiC can reduce the Gibbs free energy for hydrogen adsorption, boosting catalytic behavior. mdpi.com

Table 1: Performance of TiC-based Electrocatalysts in Hydrogen Evolution Reaction (HER)

Catalyst System Electrolyte Tafel Slope (mV/dec) Overpotential @ 10 mA/cm² (mV) Mechanism Citation(s)
TiC-taC:Pt 0.5 M H₂SO₄ 40 185 Volmer-Heyrovsky-Tafel mdpi.com, nih.gov
Isolated TiC 0.5 M H₂SO₄ 60-110 871 Volmer-Heyrovsky-Tafel nih.gov
Nitrided-Ti₂CTₓ (N-Ti₂CTₓ) 0.5 M H₂SO₄ - 215 - rsc.org
Pristine-Ti₂CTₓ 0.5 M H₂SO₄ - 645 - rsc.org

Water-Gas Shift (WGS) Reaction: The WGS reaction (CO + H₂O → H₂ + CO₂) is crucial for producing high-purity hydrogen. osti.gov Titanium carbide has been identified as an excellent support for noble metal catalysts like gold (Au) and platinum (Pt) in the low-temperature WGS reaction. osti.govnih.gov The mechanism relies on a strong metal-support interaction. For Au/TiC(001) catalysts, this interaction leads to significant charge polarization of the gold atoms, rendering them highly active. nih.gov Density Functional Theory (DFT) calculations indicate that the reaction on this surface follows an associative mechanism, where a carboxyl (HOCO) species is formed as a key intermediate. nih.gov Similarly, Pt/TiC catalysts exhibit enhanced activity due to synergistic effects at the metal-carbide interface, which facilitates the partial dissociation of water—a critical step in the WGS reaction. osti.govosti.gov These catalysts are stable under reaction conditions at temperatures below 470 K. osti.gov

CO₂ Conversion: Titanium carbide-based materials are promising for the activation and conversion of carbon dioxide. acs.orgunirioja.es Theoretical studies on TiC(001) surfaces show they can effectively activate the CO₂ molecule. unirioja.es When used as a support, TiC can facilitate CO₂ hydrogenation to products like methanol (B129727). unirioja.esub.edu In photocatalytic CO₂ reduction, Ti₃C₂ MXene acts as a co-catalyst to enhance the efficiency and selectivity of the conversion to fuels like methane (B114726). acs.org The mechanism involves leveraging the MXene's high conductivity to promote charge separation and providing numerous active sites on its surface for the reaction to occur. acs.org Furthermore, atomically dispersed copper on Ti₃C₂Tₓ MXene has been shown to facilitate the C–C coupling of CO molecules, a key step in converting CO₂ into more complex chemicals. nih.gov

Sensing Mechanisms and Transduction Principles

The unique electronic properties and high surface area of titanium carbide MXenes make them highly suitable for chemical sensing applications, including gas sensors and electrochemical biosensors.

Gas sensors based on Ti₃C₂Tₓ MXene typically operate on the principle of charge transfer between the gas molecules (analytes) and the MXene surface. rsc.org The sensing behavior is often compared to that of p-type semiconductors, a characteristic attributed to the presence of surface functional groups like -O, -OH, and -F. mdpi.comencyclopedia.pub The primary charge transfer mechanisms are physisorption and chemisorption. mdpi.comencyclopedia.pub

A critical finding is that the sensing mechanism is layer-dependent. nih.govacs.org

Monolayer Ti₃C₂Tₓ: These sensors exhibit an intrinsic n-type response. When exposed to reducing gases (electron donors), their electrical conductivity increases. This behavior is dictated purely by the charge transfer from the adsorbed molecules to the MXene sheet. nih.govacs.org

This dual-mechanism nature explains why bulk MXene sensors often show a universal increase in resistance for many analytes. nih.govacs.org The charge transfer process has much faster kinetics than the intercalation process. nih.gov Ti₃C₂Tₓ sensors have shown particular sensitivity and selectivity towards ammonia (B1221849) (NH₃) due to its large adsorption energy and significant charge transfer. rsc.org

Table 2: Gas Sensing Properties of Ti₃C₂Tₓ-Based Sensors

Analyte Type Sensing Mechanism Response of Monolayer Response of Bilayer/Multilayer Key Factors Citation(s)
Reducing Gas (e.g., NH₃, VOCs) Charge Transfer & Intercalation Resistance Decrease (n-type) Resistance Increase (p-type) Layer thickness, surface functional groups mdpi.com, encyclopedia.pub, nih.gov, acs.org
Oxidizing Gas (e.g., NO₂) Charge Transfer & Intercalation Resistance Increase Resistance Increase Analyte's donor/acceptor character encyclopedia.pub, nih.gov, acs.org

In the realm of electrochemical sensing, TiC MXenes provide a highly conductive and catalytically active platform for the detection of various biomolecules and pollutants. nih.govjmst.org The transduction principle relies on the ability of the MXene-modified electrode to facilitate the electrochemical oxidation or reduction of a target analyte. jmst.org This enhanced electrocatalytic activity results in well-defined and separated oxidation peaks in voltammetric techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), allowing for simultaneous detection of multiple species. jmst.org

For example, a Ti-C-Tₓ modified glassy carbon electrode demonstrated excellent electrocatalytic activity, successfully separating the oxidation peaks of ascorbic acid, dopamine, and uric acid, enabling their simultaneous detection in human urine samples. jmst.org Similarly, chemically exfoliated Ti₃C₂Tₓ has been used to create highly sensitive sensors for 4-nitrophenol (B140041) in drinking water, achieving a low detection limit of 42 nM/L. nih.govfigshare.com The high sensitivity is attributed to the successful exfoliation of the material, which maximizes the number of active sites and enhances electrochemical properties. nih.govfigshare.com Composites of Ti₃C₂ with other materials, like PEDOT:PSS and graphene quantum dots, have also been developed to further improve conductivity and sensing performance for analytes such as glucose. mdpi.com

Table 3: Performance of TiC MXene-Based Electrochemical Sensors

Sensor Composition Analyte(s) Linear Range Limit of Detection (LOD) Sensitivity Citation(s)
Stacked Ti₃C₂Tₓ 4-Nitrophenol 500 nM - 100 µM 42 nM/L 16.35 µA µM⁻¹ cm⁻² nih.gov, figshare.com
Ti-C-Tₓ/GCE Dopamine 0.5 - 50 µM 0.06 µM - jmst.org
Ti-C-Tₓ/GCE Uric Acid 0.5 - 4 µM & 100 - 1500 µM 0.075 µM - jmst.org
Ti-C-Tₓ/GCE Ascorbic Acid 100 - 1000 µM 4.6 µM - jmst.org
PEDOT:PSS/Ti₃C₂/GQD Glucose 0 - 500 µM 65 µM 21.64 µA mM⁻¹ cm⁻² mdpi.com

Energy Storage and Conversion Mechanisms

The application of titanium carbide, particularly Ti₃C₂Tₓ MXene, in energy storage devices like supercapacitors and batteries is governed by unique charge storage mechanisms that go beyond simple electrical double-layer capacitance.

The primary charge storage mechanism in Ti₃C₂Tₓ is identified as pseudocapacitance . mdpi.com This process involves fast and reversible Faradaic redox reactions occurring at or near the surface of the material. Specifically, it involves transitions between various oxidation states of the titanium atoms as electrolyte cations (such as K⁺, NH₄⁺, or Li⁺) intercalate into and deintercalate from the spaces between the MXene layers. mdpi.com Kinetic analysis confirms that the charge storage in few-layer Ti₃C₂ is dominated by the contribution of this surface capacitance. researchgate.net

The nature of the electrolyte solvent has a profound impact on the charge storage mechanism and capacity. osti.gov Studies have shown that the choice of solvent affects the arrangement of ions and molecules within the Ti₃C₂ layers. For instance, using a carbonate-based solvent for lithium-ion electrolytes was found to double the charge stored compared to nitrile or sulfoxide-based solvents, because it leads to nearly complete desolvation of the lithium ions upon intercalation. osti.gov

A particularly interesting mechanism has been observed in "water-in-salt" electrolytes. nih.govosti.gov In these highly concentrated systems, Ti₃C₂Tₓ exhibits an anomalous electrochemical behavior characterized by the insertion and desertion of desolvation-free cations. This process is accompanied by an abrupt change in the interlayer spacing between the MXene sheets and is governed by surface-controlled partial charge transfer. nih.govosti.gov This unusual behavior enhances charge storage at positive potentials, thereby increasing the total energy stored and opening opportunities for high-rate aqueous energy storage devices. nih.gov

Ion Intercalation and Diffusion Mechanisms in Electrode Materials

The performance of titanium carbide, particularly in its two-dimensional MXene form (Ti₃C₂Tₓ), as an electrode material is intrinsically linked to the mechanisms of ion intercalation and diffusion within its layered structure. nih.gov Research combining experimental and computational approaches has revealed that the diffusion of ionic species in the interlayer spaces is a critical factor limiting mass transport, especially in thicker electrodes. osti.govnih.govosti.gov

A key finding is the significant role of water molecules in the electrolyte. osti.govnih.gov Density functional theory (DFT) calculations show that intercalated water molecules stabilize charged ions like potassium (K⁺) and protons (H⁺), facilitating their diffusion. osti.govnih.govosti.gov This stabilization reduces the activation barriers for ion movement and enables diffusion pathways to shift from two-dimensional to three-dimensional, enhancing ion transport. osti.govnih.govosti.gov

The nature of the ion and its concentration also dictates the diffusion mechanism. Studies show that a wide range of cations, including Lithium (Li⁺), Sodium (Na⁺), Magnesium (Mg²⁺), Potassium (K⁺), Ammonium (NH₄⁺), and Aluminum (Al³⁺), can be intercalated between the 2D Ti₃C₂Tₓ layers, leading to an expansion of the interlayer spacing. researchgate.net However, the diffusion process varies significantly between different ions and their concentrations. For instance, the diffusion of protons at high concentrations is markedly different from that at low concentrations. osti.govnih.gov At high concentrations, protons can adsorb on both sides of the interlayer spaces, and water facilitates frequent hopping between these stable adsorption sites. osti.govnih.gov These distinct diffusion behaviors, dependent on the ion, its concentration, and the presence of water, explain the varied capacitance and distorted shapes of cyclic voltammetry (CV) curves observed in different electrolytes like sulfuric acid (H₂SO₄) and potassium hydroxide (B78521) (KOH). osti.govnih.govosti.gov

The table below summarizes the impact of various intercalating ions on the structure of Ti₃C₂Tₓ electrodes.

Ion IntercalatedElectrolyte/MethodKey ObservationSource(s)
H⁺, K⁺H₂SO₄, KOHDiffusion pathways shift from 2D to 3D in the presence of water, reducing activation barriers. osti.gov, nih.gov
Li⁺, Na⁺, Mg²⁺Aqueous SolutionsElectrode structure undergoes substantial contraction during intercalation. researchgate.net
Al³⁺Electrochemical PromotionIntercalation can be promoted electrochemically. researchgate.net
Hydrated CationsAqueous ElectrolytesForm an electric double layer in the interlayer space. nih.gov

Charge Transfer Dynamics in Supercapacitors and Batteries

The charge storage mechanism in titanium carbide MXene electrodes is complex, involving both electrical double-layer capacitance (EDLC) and pseudocapacitance. nih.govmdpi.com The latter arises from Faradaic processes, where fast, reversible redox reactions occur at the electrode surface, facilitated by specific surface functional groups. nih.govmdpi.com

In aqueous electrolytes, hydrated cations intercalate into the interlayer spaces, forming an electric double layer and providing conventional capacitance. nih.gov However, the process changes significantly in non-aqueous electrolytes. nih.gov Initially, solvated cations may intercalate, but the strong potential difference within the confined interlayer space can cause the solvation shell to collapse. nih.gov Subsequently, desolvated ions intercalate, allowing their atomic orbitals to overlap with those of the MXene. nih.gov This overlap forms a donor band and induces the reduction of the MXene, resulting in an intercalation pseudocapacitance through charge transfer from the ions to the MXene sheets. nih.gov

Electrochemical Impedance Spectroscopy (EIS) studies reveal that the majority of Ti₃C₂Tₓ's capacitance (around 85%) is surface-controlled. mdpi.com A significant challenge is the irreversible anodic oxidation of MXene, which can begin at potentials around 0.3 V in aqueous electrolytes. mdpi.com This oxidation leads to the formation of a titanium oxide layer, which increases charge transfer resistance and impairs charge storage capabilities, reducing capacitance over cycling. mdpi.com

A unique charge storage mechanism has been observed in "water-in-salt" electrolytes. acs.org This system displays well-separated peaks in cyclic voltammograms, which is typically indicative of diffusion-controlled processes. acs.org However, the mechanism involves the insertion of desolvation-free cations accompanied by surface-controlled partial charge transfer. acs.org This unusual behavior, which causes an abrupt change in the interlayer spacing, enhances charge storage at positive potentials. acs.org

The table below presents performance metrics for various titanium carbide-based supercapacitor systems.

Electrode SystemSpecific Capacitance / Energy DensityKey FeatureSource(s)
Ti₃C₂Tₓ Paper Electrode>300 F/cm³High volumetric capacitance in aqueous KOH. researchgate.net
Ti₂C-based Wire Supercapacitor4.64 F/g (3.09 mF/cm⁻¹) / 210 nW h cm⁻¹Flexible wire-type solid-state device. rsc.org
Porous TiC/Boron-Doped Diamond46.3 mF cm⁻² / 47.4 W h kg⁻¹High energy density composite material. acs.org
Ti₃C₂Tₓ in H₂SO₄493 F/g (initial)85% of capacitance is surface controlled. mdpi.com

Hydrogen Storage Mechanisms

Titanium carbide has emerged as a promising material for hydrogen storage, with research exploring various mechanistic approaches. aps.orgdrexel.edu One key mechanism relies on creating specific defects within the material's structure. Studies have shown that hydrogen insertion is only possible in substoichiometric titanium carbide, specifically with a composition close to TiC₀.₆₀. researchgate.net This is because hydrogen requires the presence of carbon vacancies to penetrate the carbide lattice, and a long-range ordering of these vacancies is crucial for the insertion process. researchgate.net

Another approach involves the use of nanostructured titanium carbide. Research published in Nature Nanotechnology described a method using a titanium carbide alloy (a type of MXene, Ti₂CTₓ) that is only a few atoms thick. theregister.com This material creates a "nanopump" effect, enabling the storage of hydrogen at a capacity of 8.8 wt% under a relatively safe pressure of 60 bar, nearly double the capacity of other materials under similar conditions. theregister.com

The interaction between hydrogen and the material surface is also critical. MXenes are predicted to be ideal for hydrogen storage due to their tunable surface chemistry, which allows for Kubas-type interactions. aps.orgdrexel.edu This mechanism involves the binding of multiple hydrogen molecules with suitable adsorption energies for reversible storage. aps.org

Furthermore, titanium carbide can act as a catalyst to improve the hydrogen storage properties of other materials. acs.org When 2D Ti₃C₂ is added to a 2LiH + MgB₂ composite, it significantly enhances the hydrogen storage kinetics and cyclic stability. acs.org The proposed mechanism suggests that during processing, superfine and well-dispersed metallic titanium is formed in-situ from the reaction between Ti₃C₂ and the hydride mixture, acting as a catalyst for the system. acs.org

Material SystemStorage Capacity / ConditionsUnderlying MechanismSource(s)
Ti₂CTₓ MXene8.8 wt% at 60 bar, room temp."Nanopump" effect in atomically thin layers. theregister.com
Substoichiometric TiC₀.₆-Hydrogen insertion into ordered carbon vacancies. researchgate.net
Porous TiC Nanostructures4% at 230 K, 16 bar (predicted)Kubas interaction, optimized via computational design. aps.org
2LiH + MgB₂ with Ti₃C₂9.0 wt% H₂ releaseIn-situ formation of metallic Ti catalyst from Ti₃C₂. acs.org

Tribological Performance Mechanisms (e.g., wear, friction)

Titanium carbide is widely used in coatings to enhance the wear resistance of various substrates due to its high hardness and chemical stability. jnanoworld.comtheiet.orgnih.gov The tribological performance is governed by the interplay of friction, lubrication, and the material's response to mechanical stress at the sliding interface.

Studies on Ti-TiC composite coatings show a remarkable increase in wear resistance—approximately 40-fold—and a decrease in the coefficient of friction against steel to as low as 0.08–0.3, depending on the conditions. nih.gov The primary wear mechanisms observed for TiC-coated surfaces are typically a combination of abrasive wear and adhesive wear. theiet.orgnih.govmdpi.com Abrasive wear occurs when hard particles or surface asperities cut or plow the surface, while adhesive wear involves the transfer of material from one surface to another due to localized bonding. nih.govmdpi.com After treatment with a Ti-TiC composite structure, the wear behavior shifts, with adhesive wear becoming more predominant, leading to a significant reduction in the depth of friction tracks. nih.gov

The surrounding environment, particularly the presence of lubricants, significantly influences these mechanisms. For instance, when testing modified Ti15Mo alloys with a TiC coating, the wear mechanisms under a simulated body fluid (SBF) lubricant were abrasive and adhesive wear, with some slight peeling of the coating. theiet.org However, when a 25% calf serum lubricant was used, the friction coefficient and wear rate were lower, with minimal surface scratches. theiet.org This highlights the critical role of the lubricant in mediating the interaction between the contacting surfaces.

Material/CoatingCounterbodyLubricant/ConditionFriction Coefficient (COF)Primary Wear MechanismSource(s)
Ti-TiC Composite on Ti alloySteelVaried0.08–0.3Adhesive Wear nih.gov
TiC Coating on Ti15Mo-SBFHigherAbrasive & Adhesive Wear, slight peeling theiet.org
TiC Coating on Ti15Mo-25% Calf SerumLowerSlight Abrasive & Adhesive Wear theiet.org
Porous TitaniumTungsten Carbide YG6Dry, High Temp.-Severe Oxidation & Abrasive Wear mdpi.com

Understanding Lubrication and Friction Reduction

The reduction in friction and wear achieved with titanium carbide is often attributed to the formation of a protective film at the tribological interface. jnanoworld.comdiva-portal.orgmdpi.com This film, known as a tribofilm or transfer film, acts as a barrier that prevents direct contact between the sliding surfaces, thereby reducing adhesion and plowing. jnanoworld.comresearchgate.net

For 2D titanium carbide MXenes (Ti₃C₂Tₓ), their excellent lubrication properties stem from several factors. diva-portal.org Their lamellar, graphene-like structure has low interlayer shear strength, allowing the layers to slide easily over one another under an external force. diva-portal.org Their high specific surface area facilitates the formation of a stable lubricating film. diva-portal.org Furthermore, the surface chemistry of MXenes plays a crucial role. DFT calculations have shown that modifying the surface with functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) can significantly reduce the coefficient of friction. diva-portal.org

The lubrication mechanism can also be a synergistic effect of multiple components. In one study, a mixed lubricant containing graphene, ZrO₂ nanoparticles, and phosphate (B84403) was used for the hot rolling of titanium alloys. mdpi.com This mixture formed an effective and continuous barrier layer on the surface of the friction pairs, which was attributed to a combined chemical- and mechanical-induced lubrication mechanism. mdpi.com Similarly, graphene used as a nanofluid additive for titanium alloy and tungsten carbide contacts was found to reduce friction by forming a protective layer. mdpi.com

Surface Damage and Deformation Mechanisms

When subjected to mechanical stress, such as during indentation or sliding wear, titanium carbide coatings exhibit several damage and deformation mechanisms. The specific failure mode depends on the coating's microstructure, thickness, and the presence of other layers. scientific.netuni-saarland.de

A common failure mechanism identified in transition-metal carbide coatings is intergranular shear sliding or inter-columnar cracking along grain boundaries. uni-saarland.de This occurs as stress concentrates at these interfaces. In multilayer coatings, the architecture can be designed to mitigate damage. For example, in a multilayer TiCN/Ti coating, a ductile metallic titanium layer can effectively suppress the propagation of cracks that initiate in the harder TiCN layer. scientific.net This ductile layer absorbs more energy and transforms the dominant fracture mode from large, inclined cracks (seen in monolayer coatings) to smaller, less detrimental bending cracks. scientific.net

The crystallographic texture of the coating also influences its deformation behavior. chalmers.se For titanium carbonitride coatings, a (211) texture exhibits more significant and non-uniform deformation compared to a (110) texture, which is related to the response of the available slip systems under load. chalmers.se In TiC-based clads on steel, the deformation mechanism can transition from buckling to conformal cracking as hardness increases through the material's thickness. mdpi.com A strong diffusion bond between the clad and the substrate can prevent adhesive failure at the interface. mdpi.com Advanced strategies, such as creating coatings with a large-span heterostructure (a gradient in grain size), can enhance wear resistance by enabling the structure to effectively accommodate wear-induced deformations and mitigate both adhesive wear and the formation of brittle cracks. tandfonline.com

Advanced Fabrication and Processing Techniques for Tailored Architectures

Nanostructure Engineering of Titanium-Carbon Materials

The engineering of titanium-carbon materials at the nanoscale has unlocked new functionalities and enhanced properties. By controlling the size, dimensionality, and morphology of these materials, researchers can fine-tune their electrical, mechanical, and chemical characteristics.

Synthesis of Nanoparticles, Nanowires, Nanotubes, and Nanosheets

A variety of methods have been developed to synthesize diverse nanostructures of titanium carbide.

Nanoparticles: TiC nanoparticles are commonly synthesized through carbothermal reduction of titanium dioxide (TiO2). acapublishing.comresearchgate.net This method involves heating a mixture of a titanium precursor, such as TiO2 nanoparticles, and a carbon source, like activated carbon or methyl cellulose, at high temperatures in an inert atmosphere. nanografi.comresearchgate.net The process can be optimized to produce nanoparticles with average diameters as small as 13 nm. aip.org Other synthesis routes include molten salt synthesis, where metallic magnesium powder reacts with TiO2 and a carbon source in a molten salt medium at relatively lower temperatures, and solvothermal methods using titanium and acetone. aip.orgscirp.org A magnesiothermic method using carbon nanotubes and turbostratic carbon as carbon sources has also been reported. mdpi.com

Nanowires and Nanotubes: Titanium carbide nanowires have been successfully synthesized via a chloride-assisted carbothermal reduction route. uchicago.edu This process can yield nanowires with diameters ranging from 30 to 100 nm and lengths of several hundred microns. researchgate.netepa.gov A vapor-liquid-solid (VLS) mechanism, often catalyzed by metals like iron or nickel, is typically involved in the growth of these one-dimensional structures. uchicago.eduresearchgate.netmdpi.com In some methods, a layer of graphite (B72142) that forms on the nanowires can be removed by heating in air. researchgate.net The synthesis of TiC nanotubes has also been explored, often using carbon nanotubes as templates. mdpi.com

Nanosheets: Two-dimensional (2D) titanium carbide nanosheets are typically produced by a template-confined reaction. iaea.org In this method, few-layer graphene can act as a template, reacting with volatile titanium compounds to form polycrystalline TiC nanosheets with crystallite sizes in the nanometer range. iaea.org An alternative approach involves a chemical vapor deposition (CVD) method on a copper foil substrate, which facilitates the reaction between titanium atoms and methane (B114726) to form ultrathin TiCx nanosheets. deakin.edu.au

Interactive Table: Synthesis Methods for Titanium Carbide Nanostructures

NanostructureSynthesis MethodPrecursorsTypical SizeKey Features
NanoparticlesCarbothermal ReductionTiO2, Activated Carbon/Methyl Cellulose13-127 nmInexpensive, simple process. researchgate.netaip.org
NanoparticlesMolten Salt SynthesisTiO2, Carbon Source, Magnesium100-200 nmLower temperature process. scirp.org
NanowiresChloride-Assisted Carbothermal ReductionTiClx, Carbon Source30-100 nm diameterVLS growth mechanism. uchicago.eduresearchgate.net
NanotubesTemplate-Assisted (e.g., CNTs)Titanium precursors, Carbon NanotubesVariesUtilizes existing nanostructures. mdpi.com
NanosheetsTemplate-Confined ReactionGraphene, Volatile Ti Compounds~8 nm crystallite sizeGraphene as a template. iaea.org
NanosheetsChemical Vapor Deposition (CVD)Titanium, Methane~4 nm thicknessHigh-quality, uniform films. deakin.edu.au

Fabrication of Thin Films, Coatings, and MXene Structures

The fabrication of thin films, coatings, and the novel 2D materials known as MXenes represents a significant area of research in titanium-carbon materials.

Thin Films and Coatings: Titanium carbide thin films are deposited using various techniques, including physical vapor deposition (PVD) and chemical vapor deposition (CVD). mdpi.comscielo.br Radio-frequency magnetron sputtering (RFMS), a PVD method, can be used to create uniform and dense TiC thin films on substrates like copper. mdpi.com The properties of these films are influenced by deposition parameters such as time and temperature. mdpi.com Thermal CVD is another effective technique for producing high-purity TiC films, often using precursors like titanium tetrachloride and a carbon source such as toluene (B28343), sometimes with a catalyst like nickel. scielo.br Plasma focus devices have also been employed to grow TiC thin films at room temperature. researchgate.net

MXene Structures: MXenes, a class of two-dimensional transition metal carbides and nitrides, are typically synthesized by selectively etching the 'A' element (commonly aluminum) from a MAX phase precursor, such as Ti3AlC2. mdpi.comdrexel.eduacs.org The most common etchant is hydrofluoric acid (HF), which results in multilayered MXene powder (e.g., Ti3C2Tx, where T represents surface terminations like -O, -OH, or -F). drexel.eduacs.org Alternative and safer etching methods have been developed, including the use of a mixture of lithium fluoride (B91410) (LiF) and hydrochloric acid (HCl) to generate HF in-situ, or alkaline solutions like potassium hydroxide (B78521) (KOH). drexel.edunih.govresearchgate.netacs.org Molten salt methods also present a promising, HF-free route for MXene synthesis. researchgate.net Delamination of the multilayered powder into single or few-layer nanosheets can be achieved through sonication or intercalation with various molecules. drexel.edu This process allows for the creation of large-area, transparent, and conductive Ti3C2Tx films. mrc.org.uaacs.org

Composite Material Development and Integration

The exceptional properties of titanium carbide make it an ideal reinforcement material for various matrices, leading to the development of advanced composites with enhanced performance characteristics.

Integration with Polymer Matrices

Titanium carbide is integrated into polymer matrices to improve their mechanical and thermal properties. rsc.org Epoxy resin is a commonly used matrix material due to its favorable properties and ease of processing. aip.org The incorporation of TiC nanoparticles into an epoxy matrix can significantly enhance the hardness, tensile strength, impact strength, and wear resistance of the resulting composite. researchgate.net The hand lay-up technique is a simple and cost-effective method for fabricating these polymer composites, where TiC powder is mixed with the resin and a hardener before curing. aip.orgirjet.net Research has shown that the mechanical properties of these composites can be tailored by varying the weight percentage of the TiC reinforcement. aip.orgaip.org Covalent modification of multilayered Ti3C2Tz MXenes with isocyanates has also been demonstrated to enable their dispersion within a hydrophobic thiourethane matrix for in-situ polymerization. acs.org

Interactive Table: Mechanical Properties of TiC-Reinforced Epoxy Composites

TiC Content (wt%)Hardness (Vickers)Tensile Strength (MPa)Impact Strength (J)Key Finding
0 (Neat Epoxy)22.26--Baseline properties. aip.org
3 (with 3% CDA)33.32--Optimum hardness achieved. aip.org
10---Improved wear resistance. researchgate.net
15IncreasedIncreased-Significant improvement in hardness and tensile strength. researchgate.net
20--IncreasedMaximum impact strength observed. researchgate.net

Note: Some data points are from hybrid composites also containing cow dung ash (CDA). aip.org

Reinforcement in Ceramic and Metallic Composites

Titanium carbide is widely used to reinforce both ceramic and metallic matrices, imparting significant improvements in hardness, wear resistance, and high-temperature strength.

Ceramic Composites: In ceramic matrix composites (CMCs), TiC is often added to alumina (B75360) (Al2O3) to enhance its toughness and wear resistance. scientific.netscielo.br The addition of TiC to an Al2O3-ZrO2 matrix has been shown to increase hardness and fracture toughness. scientific.netmdpi.com The presence of TiC particles can inhibit grain growth of the matrix material during sintering, leading to a finer microstructure and improved mechanical properties. mdpi.com Spark plasma sintering (SPS) is a technique used to consolidate these composites, achieving high densities and excellent mechanical properties. mdpi.com

Metallic Composites: Titanium carbide is a popular reinforcement for aluminum and its alloys due to its good wettability and the resulting improvement in strength and wear resistance. tandfonline.comtaylors.edu.my Stir casting is a common fabrication method where TiC particles are mixed into the molten aluminum alloy. tandfonline.comsemanticscholar.org The addition of TiC particles to aluminum alloys leads to a refined grain structure and increased hardness and strength, although it may decrease ductility. tandfonline.comtaylors.edu.my Accumulative roll bonding (ARB) is another process used to create Al-TiC composites with enhanced mechanical properties. mdpi.com TiC is also used to reinforce other metals like steel and nickel alloys for high-temperature and wear-resistant applications. rsc.orgmdpi.com

Additive Manufacturing and 3D Printing of Titanium-Carbon Structures (conceptual based on material trends)

Additive manufacturing (AM), or 3D printing, is an emerging field for the fabrication of complex titanium-carbon structures and composites. Techniques like selective laser melting (SLM) and electron beam melting (EBM) are being explored to process composite powders of titanium carbide and titanium. aip.orgaip.org These methods allow for the creation of near-net-shape parts with intricate geometries, which is challenging with traditional manufacturing processes.

A key challenge in the AM of TiC-metal composites is controlling the microstructure and ensuring a uniform distribution of the ceramic particles within the metallic matrix. aip.org The high energy input from lasers or electron beams can sometimes lead to the decomposition of phases like TiC if not carefully controlled. mdpi.com To address this, research is focused on optimizing process parameters and developing specialized powder feedstocks. For instance, composite powders can be synthesized by methods like self-propagating high-temperature synthesis (SHS) and then mechanically activated to achieve the desired particle size and distribution before being used in AM processes. aip.orgaip.org

Binder jetting is another AM technique being used to fabricate TiC-based components. mdpi.comosti.gov This method involves printing a binder into a powder bed to define the part's geometry, followed by sintering to densify the material. This approach has been used to create graded TiC/steel composites with tailored property gradients by varying the composition of the initial powder bed. osti.gov As the field of AM continues to evolve, it holds significant promise for the custom design and manufacturing of advanced titanium-carbon materials for a wide range of applications.

Post-Synthetic Modification and Annealing Processes for Property Tuning

Post-synthetic modification and annealing are critical processes for tailoring the properties of titanium carbide (TiC) materials, including its two-dimensional (2D) form, MXenes (specifically Ti₃C₂Tₓ and Ti₂C). These treatments can significantly alter the material's surface chemistry, structure, and, consequently, its electronic, mechanical, and chemical properties.

Post-Synthetic Modification

Post-synthetic modification involves altering the surface functional groups (Tₓ) that terminate the MXene layers, which are typically -O, -OH, and -F, introduced during the etching synthesis process. nih.gov These modifications are powerful tools for engineering the material's properties for specific applications. rsc.orgresearchgate.net

Surface Functionalization:

The surface of Ti-based carbides can be functionalized with various atoms and molecules. For instance, functionalization with chalcogenides (S, Se, Te) and halides (F, Cl, Br, I) can result in dynamically stable monolayer materials. rsc.orgresearchgate.net This functionalization is a potent method for tuning the mechanical properties of the inherently stiff Ti₂C and Ti₃C₂ monolayers. rsc.orgresearchgate.net

Computational studies using density functional theory (DFT) have shown that the electronic properties of TiC MXenes can be precisely controlled through surface modifications. While most functionalized monolayers retain the metallic nature of the pristine material, full-surface oxygen passivation of Ti₂C can induce a transition to an indirect semiconductor. rsc.orgresearchgate.net Similarly, halide-passivated Ti₃C₂ structures, while still metallic, exhibit Dirac-like cones near the Fermi level, suggesting that semi-metallic behavior could be achieved through external tuning. rsc.orgresearchgate.net

The composition of surface functional groups can also be influenced by the surrounding chemical environment, such as pH and electric potential. For Ti-based carbides, increasing the potential can reduce the -OH content. nih.govacs.org Under specific conditions, a mixture of -O, -OH, and -F groups is favorable on the surface. nih.govacs.org

Doping:

Introducing foreign atoms, or doping, is another effective post-synthetic modification strategy.

Sulfur Doping: Sulfur-doped Ti₃C₂Tₓ MXenes have demonstrated enhanced performance in detecting volatile organic compounds (VOCs) at room temperature. chemistryviews.org The doping process, which involves mixing Ti₃C₂Tₓ nanosheets with thiourea (B124793) and heating at 500 °C, increases the interlayer spacing, which facilitates the binding of analyte molecules like toluene. chemistryviews.org This leads to a significant enhancement in sensor response compared to undoped counterparts. chemistryviews.orgacs.org

Boron Doping: Boron-doped Ti₃C₂ has been shown to be an efficient electrocatalyst for the nitrogen reduction reaction (NRR). rsc.org DFT calculations suggest that boron doping reduces the energy barrier for the rate-determining step of the reaction and suppresses the competing hydrogen evolution reaction. rsc.org

Other Dopants: Heteroatom doping with elements like ruthenium and phosphorus has been explored to improve the electrochemical activity of Ti₃C₂Tₓ for water splitting. confex.com The doped MXenes exhibit lower overpotential due to increased surface area, larger interplanar spacing, and the synergistic effects of the dopant atoms. confex.com Iron-doped titanium aluminum carbide serves as a precursor for producing iron-doped MXenes. americanelements.com

Covalent and Non-Covalent Functionalization:

Organic molecules can be attached to the surface of Ti₃C₂Tₓ through both non-covalent interactions and covalent grafting. For example, 1-aminoanthraquinone (B167232) (AQ) has been functionalized on Ti₃C₂Tₓ surfaces. osti.gov Non-covalent functionalization involves physical mixing, while covalent attachment can be achieved through diazonium chemistry. osti.gov This type of modification is promising for applications like pseudocapacitors, as it can improve capacitance and ionic transport. osti.gov

Annealing Processes

Annealing, or heat treatment, is a crucial step to modify the microstructure and properties of titanium carbide materials. The effects of annealing are highly dependent on the temperature, atmosphere, and duration of the treatment.

Thermal Annealing in Various Atmospheres:

Inert Atmosphere (Argon): Annealing Ti₃C₂Tₓ films in an argon atmosphere at relatively low temperatures (e.g., 300 °C) can significantly improve their electronic conductivity, environmental stability, and flexibility. rsc.org Higher temperature annealing (e.g., 800 °C) in an argon environment can further decrease resistivity but may also lead to phase transformations. iu.edu Thermal treatment in an inert atmosphere can also be used to form double carbide phases (MAX phases) when additional sources of Al and Ti are present. rsc.org

Reducing Conditions (Hydrogen): Heat treatment of TiC in a reducing atmosphere like hydrogen can increase its electrical conductivity, which is associated with the formation of structural defects. rsc.org

Oxidizing Conditions (Air): Annealing TiC in air leads to its oxidation, with the formation of TiO₂ phases like anatase and rutile. rsc.org This process can be observed at temperatures around 723 K (450 °C). rsc.org

Vacuum: Annealing under vacuum is another method to modify TiC. Treatment at high temperatures (e.g., 1573 K or 1300 °C) can lead to changes in the material's defect structure. rsc.org For Ti₃C₂Tₓ thin films, vacuum annealing at 550 °C after sodium hydroxide treatment can remove fluorine terminations, leaving a predominantly oxygen-terminated surface and restoring the original resistivity. rsc.org

Effects of Annealing on Properties:

The primary goals of annealing TiC materials, particularly MXenes, are often to remove intercalated water and surface functional groups, which can improve electrical conductivity. iu.edu Intercalated water is typically removed at temperatures up to 200 °C. iu.edu The removal of surface groups occurs at higher temperatures, with -OH groups being removed between 300–500 °C and -F groups at around 750 °C. iu.edu

The table below summarizes the effects of different annealing conditions on the properties of titanium carbide materials based on various research findings.

Treatment ConditionMaterialObserved ChangesReference
Post-Synthetic Modification
Sulfur Doping (500 °C, Argon)Ti₃C₂Tₓ MXeneIncreased interlayer spacing, enhanced VOC sensing response to toluene. chemistryviews.orgacs.org chemistryviews.orgacs.org
Boron DopingTi₃C₂ MXeneReduced free energy barrier for nitrogen reduction reaction, suppressed hydrogen evolution. rsc.org rsc.org
Ruthenium & Phosphorus DopingTi₃C₂Tₓ MXeneLowered overpotential for water splitting. confex.com confex.com
Chalcogen/Halide FunctionalizationTi₂C & Ti₃C₂ MonolayersTuned mechanical and electronic properties; Ti₂C-O₂ becomes a semiconductor. rsc.orgresearchgate.net rsc.orgresearchgate.net
NaOH TreatmentTi₃C₂Tₓ Thin FilmIncreased c-lattice parameter, increased O terminations, decreased F terminations, increased resistivity. rsc.org rsc.org
Annealing
300 °C in ArgonTi₃C₂Tₓ Film16-fold increase in electronic conductivity, enhanced stability and flexibility. rsc.org rsc.org
723 K (450 °C) in AirTiC PowderOxidation and formation of TiO₂ (anatase and rutile). rsc.org rsc.org
473 K (200 °C) in HydrogenTiC PowderIncreased electrical conductivity due to defect formation. rsc.org rsc.org
550 °C in Vacuum (post-NaOH)Ti₃C₂Tₓ Thin FilmReduced c-lattice parameter, further diminished F terminations, restored original resistivity. rsc.org rsc.org
800 °C in ArgonTi₃C₂Tₓ FilmLower resistivity compared to lower temperature annealing, potential for phase transformation. iu.edu iu.edu
1900 °C in VacuumTiC/C CompositeSintering and formation of a porous TiC matrix. nih.gov nih.gov

Non-Thermal Annealing:

A novel, non-thermal annealing process using an electron wind force (EWF) has been demonstrated for freestanding Ti₃C₂Tₓ films in ambient conditions. iu.edu This method achieved a significant decrease in resistivity at temperatures below 120 °C, comparable to conventional thermal annealing, by modifying surface terminations and intra-flake defects without the need for high temperatures or special environments. iu.edu

Thermal Plasma Processing:

For TiC powders, thermal plasma treatment offers a way to produce highly spherical particles by melting and rapid solidification. researchgate.net This process can also induce the formation of carbon-site vacancies and allow for nitridation, further modifying the material's composition and properties. cambridge.org

Emerging Research Frontiers and Future Directions in Carbanide;titanium

The field of titanium-carbon materials, particularly titanium carbide (TiC) and its composites, is a dynamic area of materials science. Researchers are continuously pushing the boundaries of what is possible, exploring novel synthesis methods, advanced functionalities, and new applications. The following sections delve into the emerging frontiers and future outlook for these remarkable materials.

Conclusion and Outlook

Summary of Key Academic Contributions and Fundamental Discoveries

The study of titanium-carbon systems, particularly Titanium Carbide (TiC), has led to significant academic contributions and fundamental discoveries that have advanced materials science. A primary academic contribution has been the detailed characterization of TiC's fundamental properties, such as its high melting point, hardness, elastic modulus, and electrical conductivity, which are foundational to its technological applications. researchgate.net

First-principles calculations based on density functional theory have been pivotal in developing a deep understanding of the electronic structure and the nature of chemical bonding in titanium-carbon systems. researchgate.netresearchgate.net These theoretical studies have successfully determined the ground-state NaCl structure of TiC and its equilibrium lattice constants, providing insight into its stability. researchgate.netresearchgate.net Such computational approaches have also been used to investigate more complex systems, including various crystallographic forms and prototype superlattices, guiding the design of new materials. researchgate.netavsconferences.org

A significant breakthrough in the field was the discovery of a new class of two-dimensional (2D) transition metal carbides and nitrides known as MXenes, which are synthesized from MAX phase precursors. mdpi.com Specifically, Titanium Carbide MXene (Ti3C2Tx) has garnered extensive attention. researchgate.net This discovery, which occurred in 2011, opened up a new dimension for titanium carbide research beyond its traditional bulk applications. mdpi.com MXenes combine the conductivity of carbides with a hydrophilic, functionalized surface, enabling novel applications. researchgate.net Research has demonstrated their spontaneous intercalation of cations from aqueous solutions, a property crucial for energy storage. researchgate.net

Academically, the role of TiC as an interfacial layer has been a subject of intense study. It has been discovered that a thin titanium carbide layer formed at the bonding interface between titanium and steel can effectively prevent the formation of brittle Fe-Ti intermetallic compounds. researchgate.net This finding is a critical contribution to the field of joining dissimilar materials. researchgate.net Furthermore, investigations into TiC-based composites have revealed interesting electrical properties, such as the ability to switch from a negative to a positive temperature coefficient of conductivity, which adds functionality for smart material applications. researchgate.net

The table below summarizes some of the key properties of Titanium Carbide that have been the focus of academic research.

PropertyValue/DescriptionSource
Crystal StructureNaCl (face-centered cubic) researchgate.netresearchgate.net
MicrohardnessUp to 35 GPa in diffusion layers hrpub.org
Key CharacteristicsHigh melting point, hardness, elastic modulus, electrical conductivity researchgate.net
Role in JoiningPrevents formation of brittle Fe-Ti intermetallics researchgate.net
2D DerivativeTi3C2Tx (MXene) mdpi.comresearchgate.net

Roadmap for Future Fundamental and Applied Research in Titanium-Carbon Systems

The future of research in titanium-carbon systems is poised to build upon recent discoveries, with a clear roadmap focusing on both fundamental understanding and applied technology. A major thrust of future work lies in the continued exploration of MXenes. rsc.org While materials like Ti3C2Tx have shown great promise, there is still a rich domain for fundamental discoveries at the intersection of electron, lattice, and optical interactions within these 2D structures. researchgate.net A key research goal is to improve synthesis methodologies to produce MXene flakes of larger lateral size, which would benefit both fundamental studies on individual flakes and the performance of assembled films and structures by improving interflake contacts. researchgate.net

A significant part of the future roadmap involves the use of computational modeling to guide experimental work. Classical molecular dynamics and first-principles simulations are seen as essential tools for designing new material systems and understanding complex interfaces. researchgate.netavsconferences.org Future theoretical work is expected to focus on designing and predicting the stability and properties of novel MAX phases, which serve as the precursors to MXenes. researchgate.net For instance, theoretical predictions of compounds like Nb4SiC3 have inspired successful synthesis, and this approach is expected to yield more new materials in the Ti-C system and beyond. researchgate.net

In applied research, a clear direction is the integration of titanium-carbon materials with advanced manufacturing techniques like 3D printing. mdpi.com This combination is expected to enable precise control over the structure and composition of components, significantly expanding the scope of applications, particularly in electrochemical energy storage systems. mdpi.com Another area of focus is the development of advanced composites and coatings. Research will continue to optimize TiC-based coatings for wear resistance and to improve the performance of metal matrix composites for various applications, including those in aerospace and automotive engineering. researchgate.netmdpi.comresearchgate.net

The table below outlines key areas for future research in titanium-carbon systems.

Research AreaObjectivePotential ApplicationSource
MXene Synthesis & CharacterizationProduce larger flakes; understand fundamental propertiesEnergy storage, electronics, catalysis mdpi.comresearchgate.net
Computational Materials DesignPredict and design new stable MAX phases and Ti-C structuresNovel functional materials researchgate.netresearchgate.netavsconferences.org
Advanced ManufacturingIntegrate MXenes and TiC with 3D printing technologiesCustom-designed supercapacitors, batteries, lightweight conductive structures mdpi.com
Composite & Coating TechnologyEnhance mechanical, thermal, and electrical propertiesWear-resistant parts, smart materials, thermal management researchgate.netmdpi.comresearchgate.net
Interfacial EngineeringControl interface properties in Ti-C containing systems (e.g., in steels)Improved mechanical properties and irradiation performance of alloys researchgate.net

Potential Broader Scientific and Technological Impact of Innovations in this Field

Innovations in the field of titanium-carbon systems are projected to have a substantial and broad impact across numerous scientific and technological domains. The most significant impact is anticipated in the energy sector, particularly in energy storage. researchgate.net The unique properties of MXenes, such as high conductivity and rapid ion intercalation, make them exceptionally promising for next-generation batteries and supercapacitors. mdpi.comresearchgate.net The development of high-performance, transparent, and flexible energy storage devices based on Ti3C2Tx films could revolutionize wearable electronics and transparent displays. researchgate.net

The technological impact also extends to advanced electronics and sensors. researchgate.net Composites of titanium carbide within polymer matrices can be engineered to have specific electrical responses, such as switching conductivity with temperature. researchgate.net This enables the development of smart materials for applications like self-regulating heaters, current limiters, and sensitive thermistors. researchgate.net The high electrical conductivity of MXenes also makes them suitable for electromagnetic interference (EMI) shielding, which is critical for protecting sensitive electronic components in an increasingly connected world. mdpi.com

Furthermore, the exceptional hardness and wear resistance of titanium carbide will continue to have a major impact on industrial applications. mdpi.com Advanced coating technologies, such as plasma transferred arc welding and cold spraying, that deposit TiC-based composite layers can dramatically increase the durability and lifespan of machine parts and tools operating under harsh conditions. mdpi.comresearchgate.netmdpi.com This leads to improved efficiency and reduced costs in manufacturing, mining, and transportation. The ability of TiC layers to facilitate the joining of dissimilar metals like titanium and steel without compromising structural integrity has a profound impact on aerospace and automotive manufacturing, where lightweighting and material integration are key goals. researchgate.net

Finally, the biocompatibility of certain titanium-carbon materials opens up potential applications in the biomedical field. mdpi.com MXenes are being explored for biosensing and even cancer therapy, representing a convergence of materials science with medicine that could lead to significant healthcare innovations. mdpi.com The continuous advancement of synthesis and processing methods for these materials will be the driving force for their industrial adoption and wide-ranging technological impact. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.